molecular formula C10H12N2O4 B1409085 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid CAS No. 1270416-71-1

3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid

Cat. No.: B1409085
CAS No.: 1270416-71-1
M. Wt: 224.21 g/mol
InChI Key: BYCCEFFQICYZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-3-(2-methyl-5-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-6-2-3-7(12(15)16)4-8(6)9(11)5-10(13)14/h2-4,9H,5,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCCEFFQICYZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Therapeutic Potential and Preclinical Development of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Research, Drug Development, and Scientific Professionals

Abstract

This document provides a comprehensive technical overview of the therapeutic potential of the novel chemical entity, 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid. In the absence of direct empirical data for this specific molecule, this guide establishes a robust, scientifically-grounded rationale for its investigation as a potential therapeutic agent, primarily in the context of oncology. We will deconstruct the molecule into its core components—a β-amino acid scaffold and a substituted nitrophenyl ring—to forecast its pharmacological behavior. This guide outlines a plausible synthetic route, a detailed preclinical development roadmap for its in vitro and in vivo evaluation, and the mechanistic pathways it may modulate. The protocols, workflows, and analyses presented herein are designed to serve as a foundational blueprint for researchers and drug development professionals aiming to explore the therapeutic viability of this and structurally related compounds.

Introduction and Medicinal Chemistry Rationale

The field of small molecule drug discovery is driven by the rational design of novel structures that can effectively modulate disease-related biological targets.[1] The compound 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid represents an intriguing, unexplored chemical entity. Its structure combines three key features that are of significant interest in medicinal chemistry: a β-amino acid backbone, an ortho-methyl group, and a meta-nitro group on the aromatic ring. This unique combination suggests a high potential for novel biological activity.

The β-Amino Acid Scaffold: A Foundation for Stability and Bioactivity

β-amino acids are structural isomers of α-amino acids, with the amino group attached to the β-carbon. Their incorporation into molecules offers several advantages in drug design. Most notably, peptides and other compounds containing β-amino acids exhibit significantly increased resistance to proteolytic degradation compared to their natural α-amino acid counterparts.[2][3] This enhanced metabolic stability can lead to improved pharmacokinetic profiles. Furthermore, β-amino acids are versatile building blocks found in numerous biologically active natural products and synthetic drugs, contributing to activities ranging from antimicrobial to anticancer.[4][5][6] The propanoic acid backbone of the title compound provides a flexible and robust scaffold for the presentation of the pharmacologically active substituted phenyl ring.

The Substituted Phenyl Ring: Modulating Pharmacodynamics and Pharmacokinetics

The substitution pattern on the phenyl ring is critical for determining the molecule's interaction with biological targets and its overall drug-like properties.

  • The "Magic Methyl" Effect: The presence of a methyl group, particularly in an ortho position, can have profound effects on a molecule's activity—a phenomenon often termed the "magic methyl" effect.[7] This group can enhance binding to a target protein by exploring hydrophobic pockets, and it can sterically shield adjacent parts of the molecule from metabolic enzymes, thereby increasing metabolic stability. Furthermore, the methyl group can influence the conformation of the molecule, locking it into a more biologically active shape.[7]

  • The Nitro Group as a Bioactive Moiety: The nitro group is a strong electron-withdrawing group that significantly influences a molecule's electronic properties.[8][9] It is a well-established pharmacophore in a variety of approved drugs, including antibacterial, antiprotozoal, and anticancer agents.[9][10] The biological activity of many nitroaromatic compounds stems from their bioreduction in hypoxic environments, such as those found in solid tumors, to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage, including DNA damage and the generation of reactive oxygen species (ROS), leading to cell death.[8] While potent, the nitro group can also be a toxicophore, and its potential for toxicity must be carefully evaluated.[8][9]

Based on this analysis, we hypothesize that 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid has the potential to act as an anticancer agent, with the nitro group serving as a pro-drug moiety activated within the tumor microenvironment.

Proposed Synthetic Pathway

A key requirement for preclinical evaluation is a reliable and scalable synthetic route. A plausible method for the synthesis of β-aryl-β-amino acids is the Mannich-type reaction.[11][12] The following workflow outlines a conceptual synthetic strategy.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product SM1 2-Methyl-5-nitrobenzaldehyde Reaction One-pot Rodionov Reaction SM1->Reaction Reflux in Ethanol SM2 Malonic Acid SM2->Reaction Reflux in Ethanol SM3 Ammonium Acetate SM3->Reaction Reflux in Ethanol Product 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid Reaction->Product Purification (Crystallization)

Caption: Proposed one-pot synthesis of the target compound.

This one-pot Rodionov reaction, a variation of the Mannich reaction, offers a straightforward approach from commercially available starting materials to the desired β-amino acid.[13]

Preclinical Development and Evaluation Roadmap

A structured, stepwise evaluation process is essential to characterize the therapeutic potential and safety profile of a new chemical entity.[14]

In Vitro Evaluation: Assessing Anticancer Activity and Mechanism of Action

The initial phase of testing involves a series of in vitro assays to confirm the hypothesized anticancer activity and elucidate the underlying mechanism.[15][16]

In_Vitro_Workflow start Compound Synthesized cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) start->cytotoxicity panel NCI-60 Cell Line Panel cytotoxicity->panel data_analysis IC50 Determination panel->data_analysis moa Mechanism of Action Studies data_analysis->moa apoptosis Apoptosis Assay (Annexin V/PI Staining) moa->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) moa->cell_cycle ros ROS Production Assay (DCFH-DA) moa->ros western_blot Western Blot Analysis (Apoptotic Markers) apoptosis->western_blot conclusion Go/No-Go Decision for In Vivo Studies cell_cycle->conclusion ros->conclusion western_blot->conclusion

Caption: Stepwise workflow for in vitro preclinical evaluation.

Step-by-Step Experimental Protocols:

  • Cytotoxicity Screening (SRB Assay):

    • Objective: To determine the concentration-dependent cytotoxic effect of the compound across a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is a reliable method for quantifying cell density based on total protein content.[17]

    • Protocol:

      • Seed cancer cells (e.g., MCF-7, A549, HCT116, PC-3) in 96-well plates and allow them to adhere for 24 hours.

      • Treat cells with a range of concentrations of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid (e.g., 0.1 to 100 µM) for 48-72 hours.

      • Fix the cells with trichloroacetic acid (TCA).

      • Stain the cells with SRB dye.

      • Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

      • Measure the absorbance at ~510 nm using a plate reader.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

  • Mechanism of Action - Apoptosis Assay (Annexin V/PI Staining):

    • Objective: To determine if the compound induces apoptosis (programmed cell death).

    • Protocol:

      • Treat a sensitive cell line (identified from the cytotoxicity screen) with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

      • Harvest the cells and wash with cold PBS.

      • Resuspend cells in Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

      • Incubate in the dark for 15 minutes.

      • Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Hypothetical Data Presentation:

The quantitative data from these assays should be summarized for clear interpretation.

Cell LineCancer TypePutative IC50 (µM)
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma21.8
HCT116Colorectal Carcinoma9.5
PC-3Prostate Adenocarcinoma12.3
PANC-1Pancreatic Carcinoma25.1
A2780Ovarian Carcinoma8.9

Table 1: Hypothetical in vitro cytotoxicity data for 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid.

Proposed Cellular Mechanism of Action

Based on the structural features, a plausible mechanism of action involves the intracellular reduction of the nitro group, leading to the generation of ROS and subsequent induction of the intrinsic apoptotic pathway.

Proposed_Mechanism Compound Compound Enters Cell Reduction Nitroreductase (Hypoxic Conditions) Compound->Reduction ROS Generation of Reactive Oxygen Species (ROS) Reduction->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by the compound.

In Vivo Evaluation: Efficacy and Safety in Animal Models

Promising candidates from in vitro studies must be evaluated in living organisms to assess their efficacy, pharmacokinetics (PK), and toxicology.[18][19]

  • Xenograft Models: The most common initial in vivo model involves implanting human cancer cells subcutaneously into immunodeficient mice.[18]

    • Protocol:

      • Establish tumors by injecting a sensitive cancer cell line (e.g., HCT116) into the flank of nude mice.

      • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into vehicle control and treatment groups.

      • Administer the compound via an appropriate route (e.g., intraperitoneal or oral) on a defined schedule.

      • Measure tumor volume and body weight regularly.

      • At the end of the study, harvest tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).

  • Patient-Derived Xenograft (PDX) Models: For a more clinically relevant assessment, PDX models, which involve implanting tumor fragments from a patient directly into mice, are increasingly used.[18] These models better retain the heterogeneity and microenvironment of the original human tumor.

Conclusion and Future Directions

3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid is a novel chemical entity with a strong, rational basis for investigation as an anticancer therapeutic. The combination of a metabolically robust β-amino acid scaffold with a bio-reductive nitroaromatic warhead presents a promising strategy for developing tumor-selective agents. The preclinical roadmap detailed in this guide provides a rigorous framework for validating this therapeutic hypothesis, from initial cytotoxicity screening to in vivo efficacy studies. Future work should focus on executing the proposed synthetic and biological evaluations, optimizing the lead compound through structure-activity relationship (SAR) studies, and thoroughly characterizing its safety profile. Successful execution of this plan will provide a definitive assessment of the therapeutic potential of this intriguing molecule.

References

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024). MDPI. [Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds. (n.d.). Chiroblock GmbH. [Link]

  • Tan, C. Y. K., & Weaver, D. F. (2002). A one-pot synthesis of 3-amino-3-arylpropionic acids. Tetrahedron, 58(37), 7449-7461. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). PMC. [Link]

  • Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools. (n.d.). PMC. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2022). ACS Publications. [Link]

  • Functionalization of Phenyl Rings by Imidoylnitrenes. 3 The Effects of Resonance, Steric, and Inductive Properties on the Reactivity or Selectivity of Nitrenes and the Stability of their Precursors. (2002). MDPI. [Link]

  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). ResearchGate. [Link]

  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023). University of Illinois Urbana-Champaign. [Link]

  • Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. (n.d.). PMC. [Link]

  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. (2021). MDPI. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Taylor & Francis Online. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. [Link]

  • Novel in vivo models for better treatment development in cancer. (2025). Research Communities. [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). Hilaris. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Karger. [Link]

  • Preclinical Models for Cancer Immunotherapy and Combinations. (n.d.). Cambridge Healthtech Institute. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. [Link]

  • Exploring Preclinical Cancer Models. (2021). News-Medical.Net. [Link]

Sources

The Strategic Role of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic Acid in the Design of Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidomimetics represent a frontier in drug discovery, offering a means to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The incorporation of non-natural amino acids is a cornerstone of this field, with β-amino acids providing a particularly powerful tool for modulating peptide conformation and function. This technical guide delves into the specific role and potential of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid, a unique β-amino acid, as a building block for creating sophisticated peptidomimetics. We will explore its structural attributes, predictable influence on secondary structure, plausible synthetic pathways, and strategic applications in therapeutic design. This document serves as a resource for researchers aiming to leverage this compound's distinct steric and electronic properties to engineer next-generation peptide-based therapeutics.

The Peptidomimetic Imperative: Moving Beyond Natural Peptides

Natural peptides are exquisite signaling molecules, but their utility as therapeutics is often hampered by rapid degradation by proteases and poor cell membrane permeability. Peptidomimetics are designed to mimic the structure and function of natural peptides but are engineered for enhanced stability and improved pharmacokinetic profiles. A primary strategy in this endeavor is the incorporation of non-natural amino acids, which disrupt the recognition sites for proteolytic enzymes.

Among these, β-amino acids are exceptionally valuable. They differ from their α-amino acid counterparts by the presence of an additional carbon atom in their backbone, which fundamentally alters their conformational properties. Peptides incorporating β-amino acids, known as β-peptides or α,β-hybrid peptides, can adopt stable, well-defined secondary structures, including various helices (10-helix, 12-helix, 14-helix) and turns, that are distinct from those of α-peptides. This structural diversity, combined with profound resistance to enzymatic degradation, makes β-amino acids highly sought-after building blocks in medicinal chemistry.

Structural and Conformational Profile of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic Acid

The subject of this guide, 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid, is a β³-amino acid, where the aromatic substituent is attached to the β-carbon. Its structure presents a unique combination of features that can be exploited for rational peptidomimetic design.

Molecular Architecture

The molecule can be deconstructed into three key components, each contributing to its overall properties:

  • The β-Amino Acid Backbone: Provides inherent proteolytic resistance and expands the range of accessible secondary structures.

  • The Ortho-Methyl Group: Introduces steric hindrance that restricts the rotation of the phenyl ring. This constraint can rigidly orient the side chain, which is critical for locking a peptidomimetic into a single, bioactive conformation.

  • The Meta-Nitro Group: As a potent electron-withdrawing group, it influences the electronic character of the aromatic ring. It can participate in hydrogen bonding and other non-covalent interactions. Furthermore, the nitro group is a well-known pharmacophore that can be bioreduced in hypoxic environments (e.g., solid tumors), offering a potential mechanism for targeted drug activation.

Strategic Synthesis & Application of 3-Amino-3-Arylpropanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Scientists

Executive Summary

3-Amino-3-arylpropanoic acids (often referred to as


-aryl-

-amino acids) represent a privileged scaffold in modern medicinal chemistry. Unlike their

-amino acid counterparts, these

-isomers possess a unique two-carbon backbone that confers significant proteolytic stability, making them ideal for peptidomimetic drug design .

This guide synthesizes the critical pharmacological utility of this moiety with field-proven synthetic methodologies. We move beyond basic textbook definitions to explore the causality of synthetic choices —comparing classical bulk methods (Rodionov) with precision asymmetric catalysis (Mannich) and emerging biocatalytic routes (Phenylalanine Aminomutase).

Pharmacological Significance: The -Turn Scaffold

The insertion of a methylene group into the amino acid backbone alters the hydrogen-bonding network within peptides. This modification allows 3-amino-3-arylpropanoic acid derivatives to induce stable secondary structures, such as 14-helices , which mimic protein epitopes while resisting enzymatic degradation.

Key Therapeutic Applications
Application DomainMechanism of ActionRepresentative Drug/Lead
Integrin Inhibition RGD (Arg-Gly-Asp) mimetics blocking

integrins.
Elarofiban (Thrombosis/Cancer)
HIV Entry Inhibition CCR5 Antagonism; the

-amino core provides conformational lock.
Maraviroc (Pfizer)
Metabolic Disease DPP-4 Inhibition; prevents degradation of GLP-1.Sitagliptin (Merck) *
Oncology Microtubule stabilization (Taxol side chain analog).Paclitaxel (C-13 side chain)

*Note: Sitagliptin contains a


-amino acid core, though specifically a 

-homophenylalanine derivative. The synthetic principles described here apply directly to this structural class.

Strategic Retrosynthesis & Methodology Selection

Selecting the correct synthetic route depends heavily on the stage of development (Discovery vs. Process) and the requirement for enantiopurity.

Visualization: Synthetic Decision Matrix

The following diagram outlines the logical flow for selecting a synthetic strategy based on substrate availability and chirality requirements.

SyntheticStrategy Start Target: 3-Amino-3-Arylpropanoic Acid Chirality Is Enantiopurity Critical? Start->Chirality Scale Scale of Synthesis Chirality->Scale No (Racemic OK) Mannich Method B: Asymmetric Mannich (High ee% / Discovery) Chirality->Mannich Yes (Discovery Phase) Biocat Method C: Phenylalanine Aminomutase (Green / Process) Chirality->Biocat Yes (Green/Scale-up) Rodionov Method A: Rodionov Reaction (Racemic / Bulk) Scale->Rodionov Multi-Gram/Kilo Resolution Enzymatic/Chemical Resolution Rodionov->Resolution Post-Synthetic Separation Resolution->Start Yields Pure Isomer

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on project phase and chirality constraints.

Deep Dive: The Asymmetric Mannich Reaction

For discovery chemistry where high enantiomeric excess (ee) is non-negotiable, the Organocatalytic Asymmetric Mannich Reaction is the gold standard. It avoids toxic transition metals and utilizes bifunctional thiourea catalysts to activate both the imine (electrophile) and the nucleophile simultaneously.

Mechanistic Insight

The reaction typically involves the addition of a malonate or keto-ester to an N-protected imine.

  • The Catalyst: A chiral bifunctional thiourea (e.g., Takemoto's catalyst).

  • The Activation: The thiourea moiety hydrogen-bonds to the imine (lowering LUMO), while the tertiary amine moiety deprotonates the nucleophile (raising HOMO).

Detailed Protocol: Thiourea-Catalyzed Synthesis

Objective: Synthesis of (S)-ethyl 3-(tert-butoxycarbonylamino)-3-phenylpropanoate.

Reagents & Materials
  • Substrate: N-Boc-benzaldimine (1.0 equiv)

  • Nucleophile: Diethyl malonate (1.5 equiv)

  • Catalyst: Bifunctional thiourea organocatalyst (10 mol%)

  • Solvent: Toluene or Dichloromethane (anhydrous)

  • Workup: Saturated NH₄Cl, Ethyl Acetate

Step-by-Step Workflow
  • Catalyst Preparation: In a flame-dried round-bottom flask under Argon, dissolve the N-Boc-imine (1.0 mmol) in anhydrous toluene (5.0 mL).

  • Activation: Add the thiourea catalyst (0.1 mmol, 10 mol%). Stir at room temperature for 10 minutes to allow the formation of the catalyst-substrate complex.

  • Nucleophilic Attack: Add diethyl malonate (1.5 mmol) dropwise.

  • Reaction Monitoring: Stir the mixture at 0°C to Room Temperature. Monitor via TLC (Hexane:EtOAc 3:1). Reaction typically completes in 24–48 hours.

    • Technical Note: Lower temperatures often improve enantioselectivity (ee) at the cost of reaction rate.

  • Quenching: Quench with sat. NH₄Cl (5 mL).

  • Extraction: Extract aqueous layer with EtOAc (3 x 10 mL). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Decarboxylation (Optional): To obtain the mono-acid, hydrolysis followed by thermal decarboxylation may be required depending on the specific malonate used.

Expected Outcome: Yields >85% with 90-98% ee.

Emerging Methodology: Biocatalysis (PAM)

For green chemistry and large-scale manufacturing, Phenylalanine Aminomutase (PAM) offers a direct route from renewable feedstocks (cinnamic acids) to chiral


-amino acids.
The Mechanism

PAM enzymes (specifically Taxus chinensis PAM) contain a 4-methylideneimidazole-5-one (MIO) prosthetic group. The enzyme catalyzes the addition of ammonia to the


-position of cinnamic acid.
Visualization: The PAM Enzymatic Cycle

PAM_Cycle Substrate Trans-Cinnamic Acid Complex Enzyme-Substrate Complex Substrate->Complex Binding Transition MIO-Adduct Intermediate (Electrophilic Attack) Complex->Transition MIO Activation Product (R)-3-Amino-3-Phenylpropanoic Acid Transition->Product Release & Regeneration Product->Substrate Reversible (Equilibrium) Ammonia + NH3 Ammonia->Transition Nucleophilic Attack

Figure 2: The catalytic cycle of Phenylalanine Aminomutase (PAM), highlighting the MIO-dependent amination.

Technical Considerations for Biocatalysis[1]
  • Regioselectivity: Wild-type PAM may produce a mixture of

    
    - and 
    
    
    
    -isomers. Engineered variants (e.g., TcPAM L104A ) have been developed to shift selectivity almost exclusively to the
    
    
    -isomer.
  • Equilibrium: The reaction is reversible.[1] High concentrations of ammonia (often supplied as ammonium carbamate) are required to drive the equilibrium toward the amino acid product.

Comparison of Data: Synthetic Efficiency

MetricRodionov ReactionAsymmetric MannichBiocatalysis (PAM)
Atom Economy HighModerate (Malonate waste)Excellent
Enantioselectivity Low (Racemic)Very High (>95% ee)Very High (>99% ee)
Scalability Excellent (Kg scale)Good (Gram scale)Excellent (Process scale)
Catalyst Cost Low (Ammonium acetate)High (Chiral Organocatalyst)Moderate (Enzyme fermentation)
Reaction Time 4-6 Hours24-48 Hours12-24 Hours

References

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Source: ResearchGate (Weiner et al.) URL:[Link]

  • Asymmetric Mannich Synthesis of

    
    -Amino Esters by Anion-Binding Catalysis. 
    Source: NCBI / PMC (Detailed mechanistic insight into thiourea catalysis)
    URL:[Link]
    
  • Synthesis of (S)- and (R)-

    
    -Tyrosine by Redesigned Phenylalanine Aminomutase. 
    Source: MDPI (Biocatalysis and PAM engineering)
    URL:[Link]
    
  • Arylpropionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Source: International Journal of Pharmacy & Pharmaceutical Research URL:[Link][2]

  • Catalytic Asymmetric Synthesis of Unprotected

    
    -Amino Acids. 
    Source: Max Planck Society (Modern catalytic approaches)
    URL:[Link]
    

Sources

History and discovery of nitrophenyl-substituted beta-amino acids

The Nitrophenyl-Substituted -Amino Acid Scaffold: Synthetic Evolution and Peptidomimetic Utility

Executive Summary & Historical Context[1]

The transition from


nitrophenyl-substituted

-amino acids

Historically, the discovery of this scaffold tracks with the development of the Rodionov reaction in 1926, which allowed for the one-pot synthesis of


  • Electronic Probe: It acts as a strong electron-withdrawing group (EWG) to test the limits of asymmetric catalysts (e.g., in Michael additions or hydrogenations).

  • Synthetic Handle: It is a "masked" aniline. Post-synthesis reduction yields a di-amino scaffold crucial for constructing urea-based inhibitors (e.g., RGD mimetics targeting integrins).

This guide details the synthetic evolution of this scaffold, provides a validated enzymatic resolution protocol, and maps its pharmacological logic.

The Synthetic Evolution: From Rodionov to Biocatalysis

The synthesis of nitrophenyl-substituted

The Classical Route: The Rodionov Reaction

The foundational method involves the condensation of 4-nitrobenzaldehyde with malonic acid and ammonium acetate in ethanol.

  • Mechanism: Knoevenagel condensation followed by Michael addition of ammonia and subsequent decarboxylation.

  • Limitation: Produces a racemic mixture (

    
    -3-amino-3-(4-nitrophenyl)propanoic acid).
    
The Asymmetric Revolution

To meet pharmaceutical requirements for enantiopurity, two dominant strategies emerged:

  • Enzymatic Kinetic Resolution: Using lipases (e.g., Burkholderia cepacia lipase, formerly Pseudomonas cepacia) to selectively hydrolyze ester derivatives. This is currently the most robust method for generating gram-scale optical purity.

  • Asymmetric Catalysis:

    • Mannich-type reactions: Addition of enolates to

      
      -protected imines using chiral organocatalysts (e.g., thioureas).
      
    • Rh-Catalyzed Hydrogenation: Hydrogenation of

      
      -enamido esters using chiral phosphine ligands (e.g., DuPhos, Binap). The 4-nitrophenyl group often serves as a benchmark substrate to demonstrate catalyst turnover numbers (TON) on electron-deficient arenes.
      
Comparative Efficiency Data
MethodSubstrateCatalystYieldee%Scalability
Rodionov 4-Nitrobenzaldehyde

65-75%0% (rac)High
Enzymatic Ethyl ester (rac)Lipase PS (Amano)45-48%*>98%High
Mannich Nitro-MannichChiral Thiourea80-90%90-95%Med
Rh-Hydrog.

-Enamido ester

>95%>99%Med

*Note: Theoretical maximum yield for kinetic resolution is 50%.

Validated Protocol: Enzymatic Resolution of Ethyl 3-amino-3-(4-nitrophenyl)propanoate[2]

This protocol describes the kinetic resolution of the racemic ethyl ester to yield (S)-3-amino-3-(4-nitrophenyl)propanoic acid (precipitate) and the unreacted (R)-ethyl ester (solution). This method is chosen for its operational simplicity and high enantiomeric excess (ee).

Materials & Reagents[3]
  • Substrate:

    
    -Ethyl 3-amino-3-(4-nitrophenyl)propanoate (prepared via esterification of Rodionov product).
    
  • Biocatalyst: Lipase PS "Amano" IM (immobilized on diatomaceous earth).

  • Solvent: Diisopropyl ether (DIPE) or Methyl tert-butyl ether (MTBE).

  • Buffer: Phosphate buffer (pH 7.0) or simply

    
     as nucleophile.
    
Step-by-Step Workflow
  • Preparation: Dissolve 10 mmol of the racemic ester in 50 mL of water-saturated DIPE.

    • Causality: The solvent must be hydrophobic to preserve enzyme activity, but water-saturated to provide the nucleophile for hydrolysis.

  • Initiation: Add 500 mg of Lipase PS IM. Incubate at 45°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction progress via HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

    • Stop Condition: Terminate when conversion reaches 50% (typically 24-48 hours).

  • Separation (Self-Validating Step):

    • Filter off the immobilized enzyme.

    • The product (S)-acid is insoluble in the ether and will often precipitate or can be extracted into an aqueous alkaline phase (

      
      ).
      
    • The unreacted (R)-ester remains in the organic layer.

  • Purification:

    • Acid: Acidify the aqueous extract to pH 5 to precipitate the pure (S)-amino acid.

    • Ester: Evaporate the organic solvent to recover the (R)-ester.

Quality Control Criteria
  • Enantiomeric Excess (ee): Must be >98% for the acid fraction.[1]

  • Chemical Purity: >95% by

    
    -NMR.
    

Pharmacological Utility & Pathway Logic

The utility of nitrophenyl

protease-resistant peptidomimetics
The "Beta-Peptide" Effect

Unlike natural



Pathway Visualization

The following diagram illustrates the synthetic logic flow from the aldehyde precursor to the final pharmacological application.

GAldehyde4-NitrobenzaldehydeRodionovRodionov Reaction(NH4OAc, Malonic Acid)Aldehyde->RodionovRacemicAArac-Beta-Amino AcidRodionov->RacemicAAEsterificationEsterification(EtOH, SOCl2)RacemicAA->EsterificationRacemicEsterrac-Ethyl EsterEsterification->RacemicEsterLipaseLipase PS Resolution(Kinetic Resolution)RacemicEster->LipaseSAcid(S)-Amino Acid(High ee%)Lipase->SAcidHydrolysisREster(R)-Ethyl EsterLipase->REsterUnreactedReductionNitro Reduction(H2, Pd/C)SAcid->ReductionApp2Beta-Peptides(Proteolytic Stability)SAcid->App2DiamineDiamino Scaffold(Masked Aniline)Reduction->DiamineApp1RGD Mimetics(Integrin Inhibition)Diamine->App1

Caption: Synthetic trajectory from aldehyde precursor to pharmacological application, highlighting the enzymatic resolution checkpoint.

References

  • Rodionov, V. M. (1926). Über die Synthese von

    
    -Aminosäuren. Berichte der deutschen chemischen Gesellschaft. 
    
  • Soloshonok, V. A. (Ed.).[2] (2005).[3][4][5][6] Enantioselective Synthesis of

    
    -Amino Acids. Wiley-Interscience. 
    
  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids. Tetrahedron. 
    
  • Seebach, D., et al. (2004).

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. 
    
  • Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research.

  • PubChem. (n.d.). Ethyl 3-amino-3-(4-nitrophenyl)propanoate. National Library of Medicine.

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the enantioselective synthesis of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid, a chiral β-amino acid of significant interest in pharmaceutical research and development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-tested methodologies. We will explore the strategic application of asymmetric catalysis to achieve high enantiopurity, focusing on the conjugate addition of an amine source to a suitable α,β-unsaturated precursor. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust, reproducible, and self-validating.

Introduction: The Significance of Chiral β-Amino Acids

Optically pure non-natural β-amino acids are crucial building blocks in the synthesis of a wide array of pharmaceutically important molecules.[1] Their incorporation into peptide-based drugs can enhance metabolic stability, improve pharmacokinetic profiles, and introduce specific conformational constraints. The target molecule, 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid, possesses a stereogenic center at the C3 position, making its enantioselective synthesis a critical challenge for its application in medicinal chemistry.

The development of efficient and highly stereocontrolled methods for the synthesis of β-amino acid derivatives has garnered considerable attention from the organic and medicinal chemistry communities.[1] This guide will focus on a state-of-the-art organocatalytic approach, a powerful tool in modern asymmetric synthesis that avoids the use of often toxic and expensive metal catalysts.

Strategic Approach: Asymmetric Conjugate Addition

The core of our synthetic strategy revolves around the asymmetric conjugate addition (or Michael addition) of an amine nucleophile to an α,β-unsaturated carbonyl compound. This approach is one of the most versatile and widely employed methods for the construction of carbon-nitrogen bonds in an enantioselective manner.[2] Chiral amines, particularly pyrrolidine derivatives, have proven to be highly effective organocatalysts for such transformations via enamine activation.[3]

The overall synthetic workflow can be visualized as follows:

Enantioselective_Synthesis_Workflow Start Starting Materials: 2-methyl-5-nitrobenzaldehyde Malonic acid Intermediate1 Synthesis of (E)-3-(2-methyl-5-nitrophenyl)acrylic acid Start->Intermediate1 Knoevenagel Condensation Intermediate2 Esterification to form (E)-methyl 3-(2-methyl-5-nitrophenyl)acrylate Intermediate1->Intermediate2 Fischer Esterification Catalysis Organocatalytic Asymmetric Conjugate Addition Intermediate2->Catalysis Product Enantioenriched β-amino ester Catalysis->Product Chiral Amine Catalyst Amine Source FinalProduct Hydrolysis to 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid Product->FinalProduct Acid or Base Hydrolysis

Caption: Overall workflow for the enantioselective synthesis.

Causality in Catalyst Selection

The choice of a chiral amine catalyst is paramount to achieving high enantioselectivity. We will utilize a diarylprolinol silyl ether catalyst. The steric bulk of the diaryl groups creates a well-defined chiral pocket that effectively shields one face of the enamine intermediate, directing the incoming amine nucleophile to the opposite face. This precise stereocontrol is the cornerstone of the asymmetric induction in this synthesis.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-methyl-5-nitrobenzaldehyde≥98%Commercially Available
Malonic acid≥99%Commercially Available
PyridineAnhydrousCommercially Available
PiperidineReagent GradeCommercially Available
MethanolAnhydrousCommercially Available
Sulfuric acidConcentrated (98%)Commercially Available
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether≥98%Commercially AvailableChiral Catalyst
Di-tert-butyl iminodicarboxylate≥98%Commercially AvailableAmine Source
TolueneAnhydrousCommercially Available
Hydrochloric acidConcentrated (37%)Commercially Available
Sodium hydroxidePellets, ≥97%Commercially Available
DichloromethaneACS GradeCommercially Available
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Anhydrous sodium sulfateGranularCommercially Available
Synthesis of (E)-3-(2-methyl-5-nitrophenyl)acrylic acid (Michael Acceptor Precursor)

This initial step involves a Knoevenagel condensation to construct the α,β-unsaturated acid backbone.

Protocol:

  • To a 250 mL round-bottom flask, add 2-methyl-5-nitrobenzaldehyde (10.0 g, 60.6 mmol), malonic acid (7.57 g, 72.7 mmol), and pyridine (50 mL).

  • Add piperidine (0.6 mL, 6.06 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 115 °C) for 4 hours.

  • Cool the mixture to room temperature and then pour it into a beaker containing 200 mL of ice-water.

  • Acidify the mixture with concentrated hydrochloric acid until a yellow precipitate forms (pH ~2).

  • Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to afford (E)-3-(2-methyl-5-nitrophenyl)acrylic acid as a yellow solid.

Synthesis of (E)-methyl 3-(2-methyl-5-nitrophenyl)acrylate (Michael Acceptor)

Esterification of the acrylic acid derivative is necessary to provide a suitable Michael acceptor for the subsequent conjugate addition.

Protocol:

  • Suspend the (E)-3-(2-methyl-5-nitrophenyl)acrylic acid (10.0 g, 48.3 mmol) in methanol (100 mL) in a 250 mL round-bottom flask.

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (2.7 mL, 50.7 mmol).

  • Remove the ice bath and heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 75 mL) and brine (75 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (E)-methyl 3-(2-methyl-5-nitrophenyl)acrylate as a pale-yellow solid.

Enantioselective Conjugate Addition

This is the key stereochemistry-defining step of the synthesis. The reaction must be performed under an inert atmosphere to prevent moisture from interfering with the catalyst.

Conjugate_Addition cluster_reactants Reactants Michael_Acceptor (E)-methyl 3-(2-methyl-5-nitrophenyl)acrylate Reaction_Vessel Reaction under Inert Atmosphere (Toluene, -20 °C) Michael_Acceptor->Reaction_Vessel Amine_Source Di-tert-butyl iminodicarboxylate Amine_Source->Reaction_Vessel Catalyst (S)-Catalyst Catalyst->Reaction_Vessel Product Enantioenriched Protected β-amino ester Reaction_Vessel->Product Stir for 24-48h

Caption: Key enantioselective conjugate addition step.

Protocol:

  • To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.33 g, 1.0 mmol, 10 mol%).

  • Add anhydrous toluene (20 mL) and cool the solution to -20 °C.

  • Add (E)-methyl 3-(2-methyl-5-nitrophenyl)acrylate (2.21 g, 10.0 mmol) and di-tert-butyl iminodicarboxylate (2.61 g, 12.0 mmol).

  • Stir the reaction mixture at -20 °C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the protected β-amino ester.

Deprotection and Hydrolysis to the Final Product

The final step involves the removal of the Boc protecting groups and hydrolysis of the methyl ester to yield the target β-amino acid.

Protocol:

  • Dissolve the purified protected β-amino ester (e.g., 1.0 g) in a mixture of dioxane (10 mL) and 6 M hydrochloric acid (10 mL).

  • Heat the mixture to reflux for 8 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with dichloromethane (2 x 10 mL).

  • Adjust the pH of the aqueous layer to approximately 7 with 2 M sodium hydroxide solution, at which point the product will precipitate.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water and a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid.

Characterization and Data Analysis

Enantiomeric Excess Determination

The enantiomeric excess (ee) of the final product is a critical measure of the success of the asymmetric synthesis. This is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

Typical HPLC Conditions:

ParameterValue
ColumnChiralcel OD-H or equivalent
Mobile PhaseHexane/Isopropanol/Trifluoroacetic acid (e.g., 90:10:0.1)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature25 °C

The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(E1 - E2) / (E1 + E2)| * 100

Expected Results
StepProductExpected YieldExpected Purity (by NMR)Expected ee (by HPLC)
3.2(E)-3-(2-methyl-5-nitrophenyl)acrylic acid>85%>98%N/A
3.3(E)-methyl 3-(2-methyl-5-nitrophenyl)acrylate>90%>98%N/A
3.4Protected β-amino ester75-85%>95%>95%
3.53-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid>80%>99%>95%

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. Key checkpoints include:

  • Spectroscopic Confirmation: The structure of all intermediates and the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data should be consistent with the expected structures.

  • Reproducibility of Enantioselectivity: The enantiomeric excess of the final product should be consistently high across multiple runs of the experiment, demonstrating the robustness of the catalytic system.

  • Monitoring Reaction Progress: The use of TLC to monitor the progress of the conjugate addition ensures that the reaction is allowed to proceed to completion, maximizing the yield.

Authoritative Grounding and Mechanistic Insights

The success of the key enantioselective step hinges on the formation of a chiral enamine intermediate from the reaction of the α,β-unsaturated ester and the chiral amine catalyst. This enamine then reacts with the amine source. The stereochemical outcome is dictated by the catalyst's ability to control the facial selectivity of the addition. The use of organocatalysis for asymmetric conjugate additions is a well-established and powerful strategy in modern organic synthesis.[3][4]

The conjugate addition of carbamates to enoyl systems, as employed here, provides a highly enantioselective route to N-protected β-amino acids.[5] The choice of di-tert-butyl iminodicarboxylate as the nitrogen source is strategic; it is sufficiently nucleophilic to add to the activated Michael acceptor but the resulting N-H is acidic enough to be deprotonated under the reaction conditions, rendering the addition effectively irreversible and preventing erosion of enantiopurity.

References

  • Arvanitis, E., Ernst, H., Ludwig, A. A., & Moody, C. J. (1998). Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acids. Journal of the Chemical Society, Perkin Transactions 1, (4), 521-534. [Link]

  • Alexakis, A., & Brière, J. F. (2004). Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation. Chemical Communications, (14), 1589-1597. [Link]

  • List, B. (2010). Enantioselective Organocatalytic Amine Conjugate Addition. Macmillan Group Meeting. [Link]

  • Palomo, C., Oiarbide, M., Halder, R., Kelso, M., Gómez-Bengoa, E., & García, J. M. (2004). A Catalytic, Asymmetric Conjugate Addition of Carbamates to Enoyl Systems: A Highly Enantioselective Two-Step Access to N-Protected β-Amino Acids. Journal of the American Chemical Society, 126(30), 9188–9189. [https://pubs.acs.org/doi/10.1021/ja047698+
  • Tang, T. P., & Ellman, J. A. (1999). Asymmetric Synthesis of β-Substituted as Well as β,β- and α,β-Disubstituted β-Amino Acids. The Journal of Organic Chemistry, 64(1), 12–13. [Link]

  • Valero, G., Schimer, J., & List, B. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3357–3362. [Link]

  • Wang, Z., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]

  • Zamorano, D., et al. (2011). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 16(3), 2253–2263. [Link]-3049/16/3/2253)

Sources

Application Notes & Protocols: Strategic Incorporation of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of peptides containing non-proteinogenic amino acids is a cornerstone of modern drug discovery and materials science, enabling the creation of peptidomimetics with enhanced stability, novel structural motifs, and unique biological activities. This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid, a sterically hindered β-amino acid, into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We delve into the specific chemical considerations this unique building block presents, from coupling kinetics to final cleavage, and offer field-proven strategies to overcome these challenges. The protocols herein are designed for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional properties of this compound in their synthetic endeavors.

Introduction: The Rationale for β-Amino Acid Integration

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, has revolutionized the way peptides are constructed by anchoring the growing chain to an insoluble resin, simplifying the purification process to mere filtration and washing steps.[1][2][3] The vast majority of SPPS utilizes the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which offers mild deprotection conditions and compatibility with a wide range of chemistries.[2][4]

While α-amino acids form the basis of natural proteins, the incorporation of β-amino acids, such as 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid, offers distinct advantages:

  • Proteolytic Stability: The altered backbone structure of β-peptides is resistant to degradation by common proteases, increasing their in vivo half-life.

  • Novel Secondary Structures: β-peptides can fold into unique and stable helical, sheet, and turn structures not accessible to their α-peptide counterparts, providing new scaffolds for drug design.

  • Functionalization: The nitro-phenyl moiety serves as a versatile chemical handle. The nitro group can be reduced to an amine for subsequent conjugation or act as a photolabile group in specific contexts.[5]

This application note addresses the specific challenges posed by this building block—namely, the reduced reactivity of the β-amino group and steric hindrance from the substituted aromatic ring—and provides robust protocols for its efficient incorporation.

Chemical Profile: 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic Acid

Understanding the structure of this building block is critical to anticipating its behavior in SPPS.

  • β-Amino Acid Backbone: The amino group is attached to the β-carbon (C3), one carbon removed from the carboxyl group. This increased distance and flexibility can slow down the kinetics of the amide bond formation compared to α-amino acids.

  • Steric Hindrance: The 2-methyl-5-nitrophenyl group is bulky. The ortho-methyl group, in particular, sterically shields the β-amino group, further impeding the approach of the activated carboxyl group of the incoming amino acid.

  • Nitroaromatic System: The nitro group is a strong electron-withdrawing group. During the final acidolytic cleavage step, the aromatic ring can be susceptible to side reactions. The presence of this group necessitates the use of specific scavengers to prevent unwanted modifications.

The Fmoc/tBu SPPS Workflow: A General Overview

The incorporation of any amino acid via Fmoc-SPPS follows a precise, cyclical process. Understanding this core workflow is essential before addressing the specific modifications required for our target molecule. The process is defined by three key stages per cycle: Deprotection, Activation & Coupling, and Washing.

SPPS_Workflow Start Start: Resin Swelling in DMF Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Step 2: Amino Acid Activation & Coupling Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection  Chain Elongation End Final Deprotection & Cleavage Cycle->End  Sequence Complete  

Caption: General workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Protocols for Incorporation

This section provides the specific, optimized protocols for incorporating Fmoc-3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid.

Reagents and Materials
Reagent/MaterialRecommended Grade/TypePurpose
Resin Wang, Rink Amide, or 2-Chlorotrityl ChlorideSolid support for peptide assembly.[6][7]
Solvents DMF (N,N-Dimethylformamide), DCM (Dichloromethane)Peptide synthesis grade, amine-free.[7]
Fmoc-Amino Acids Standard protected α-amino acidsBuilding blocks for the peptide chain.[4]
Target Molecule Fmoc-3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acidThe β-amino acid to be incorporated.
Deprotection Solution 20% (v/v) Piperidine in DMFRemoval of the temporary Fmoc protecting group.[8]
Coupling Reagents HATU, HBTU, or DICCarboxyl group activation for amide bond formation.[9][10][11]
Base DIPEA (N,N-Diisopropylethylamine) or 2,4,6-CollidineActivates coupling reagents and maintains basic pH.[6]
Cleavage Cocktail TFA, TIS, H₂OCleavage from resin and side-chain deprotection.[12][13]
Precipitation Solvent Cold Diethyl Ether or tert-Butyl methyl etherPrecipitation of the crude peptide.[13]
Recommended Coupling Conditions

Due to the steric hindrance and reduced nucleophilicity of the β-amino group, a more potent activation strategy is required. Standard carbodiimide coupling (e.g., DIC/HOBt) may result in low yields. Uronium/aminium-based reagents are strongly recommended.[9][11]

Coupling ReagentEquivalents (AA:Reagent:Base)Recommended TimeRationale
HATU 1 : 0.95 : 22 - 4 hoursHighly reactive, fast kinetics. The reagent of choice for difficult couplings, including sterically hindered and β-amino acids.[14]
HBTU 1 : 0.95 : 24 - 6 hoursA robust and slightly more economical alternative to HATU. May require longer reaction time or double coupling.[8]
DIC / OxymaPure 1 : 1 : 26 - 12 hoursA carbodiimide-based method. Safer than HOBt-based additives and effective, but significantly slower for this application.[9]
Step-by-Step Coupling Protocol (Manual Synthesis, 0.1 mmol scale)

This protocol assumes the peptide chain has been synthesized up to the point of incorporating the target β-amino acid.

  • Resin Preparation:

    • Ensure the resin from the previous cycle is in a suitable reaction vessel and has been thoroughly washed with DMF (3 x 5 mL).

    • The N-terminal Fmoc group of the preceding amino acid should already be removed, exposing the free amine.

  • Amino Acid Activation (Pre-activation Method):

    • In a separate vial, dissolve Fmoc-3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid (0.4 mmol, 4 eq).

    • Add the chosen coupling reagent, for example, HATU (0.38 mmol, 3.8 eq).

    • Add DMF (2 mL) and vortex to dissolve.

    • Add DIPEA (0.8 mmol, 8 eq) to the solution. The solution may change color.

    • Allow the activation mixture to stand for 2-5 minutes at room temperature.

    • Causality: Pre-activating the amino acid ensures the highly reactive species is formed before its introduction to the resin-bound amine, maximizing coupling efficiency, especially for this sterically hindered residue.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

  • Monitoring the Coupling Reaction (Optional but Recommended):

    • Perform a Kaiser test after the recommended coupling time.[8]

    • Procedure: Take a few beads from the reactor, wash them thoroughly with DMF and DCM, and dry them. Add Kaiser test reagents as per the manufacturer's protocol.

    • Interpretation: A blue color indicates a positive result (free primary amine present), signifying incomplete coupling. A yellow/colorless result indicates a negative result (complete coupling).

    • Trustworthiness: This in-process control validates the completion of the coupling step before proceeding, preventing the formation of deletion sequences. If the test is positive, a second coupling (double coupling) is necessary. Simply repeat steps 2 and 3.

  • Washing:

    • Once the coupling is complete (Kaiser test negative), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 5 mL) to remove excess reagents and byproducts.

    • The resin is now ready for the deprotection of the newly added Fmoc group to continue chain elongation.

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the resin and removing all acid-labile side-chain protecting groups. The nitro group on the phenyl ring requires special consideration.

Cleavage Cocktail Selection

Highly reactive cationic species are generated from protecting groups during TFA treatment.[12] Scavengers are essential to quench these species and prevent modification of sensitive residues.

  • Recommended Cocktail (Reagent K modified):

    • 94% TFA (Trifluoroacetic acid): The strong acid for cleavage.

    • 2.5% Water: Proton source and helps solvate the peptide.

    • 2.5% TIS (Triisopropylsilane): A highly effective scavenger for carbocations, particularly those generated from trityl and Pbf groups.

    • 1% DODT (3,6-Dioxa-1,8-octanedithiol): An alternative scavenger that can help prevent side reactions related to the nitro group, although TIS and water are often sufficient.

Cleavage Protocol
  • Wash the final peptidyl-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen for 15 minutes.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Agitate the slurry at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA (1-2 mL) to recover any remaining peptide.

  • Concentrate the combined TFA filtrates to a small volume (~1-2 mL) using a rotary evaporator or a stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (~40 mL).

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Visualization of Incorporation

The diagram below illustrates the structural consequence of incorporating the β-amino acid into a growing peptide chain, highlighting the altered backbone.

Incorporation Resin Resin Chain_Start ...-NH-CH(R)-C(O)- Resin->Chain_Start Beta_AA NH CH (C₆H₃(CH₃)(NO₂)) CH₂-C(O)- Chain_Start->Beta_AA:f0 Peptide Bond Next_AA NH-CH(R')-C(O)-... Beta_AA:f2->Next_AA Peptide Bond

Sources

Topic: Catalytic Asymmetric Preparation of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

Optically pure β-amino acids are critical chiral building blocks in modern drug development, valued for their ability to form stable secondary structures in peptides and enhance metabolic stability.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of enantiomerically enriched 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid. We detail a robust and highly efficient strategy centered on the rhodium-catalyzed asymmetric hydrogenation of a β-(acylamino)acrylate precursor.[1][2] This method was selected for its high atom economy, exceptional enantioselectivity, and operational simplicity. This guide explains the causal logic behind substrate design, catalyst selection, and reaction optimization. It includes step-by-step protocols for precursor synthesis, the core hydrogenation reaction, and final deprotection, as well as detailed analytical procedures for structural and stereochemical verification.

Introduction and Strategic Rationale

The synthesis of non-natural, enantiopure β-amino acids is a cornerstone of medicinal chemistry. The target molecule, 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid, incorporates a sterically hindered and electronically modified phenyl ring, making it a valuable synthon for creating novel pharmaceutical agents. Among the various synthetic strategies, including Mannich-type reactions and Michael additions, catalytic asymmetric hydrogenation stands out as one of the most efficient and scalable approaches for establishing the crucial chiral center.[2][3]

Why Rhodium-Catalyzed Asymmetric Hydrogenation?

  • High Enantioselectivity: The use of chiral phosphine ligands chelating to a rhodium center creates a well-defined chiral environment, enabling precise facial selectivity during the hydrogenation of the prochiral olefin. Ligand systems like Me-DuPhos and BICP have demonstrated exceptional performance, often achieving enantiomeric excesses (ee) upwards of 99%.[1]

  • Atom Economy: As an addition reaction, hydrogenation is inherently atom-economical, incorporating all atoms from the hydrogen molecule into the product and generating minimal waste.

  • Broad Substrate Scope: This methodology is well-tolerated across a wide range of aryl-substituted β-(acylamino)acrylates, making it a reliable choice for complex targets.[1][2]

  • Catalytic Efficiency: The reaction proceeds with low catalyst loadings (typically 0.5-1.0 mol%), making it cost-effective for larger-scale synthesis.

Overall Synthetic Workflow

The synthesis is designed as a three-stage process, beginning with the synthesis of the hydrogenation precursor, followed by the key asymmetric hydrogenation step, and concluding with the hydrolysis and deprotection to yield the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Hydrogenation cluster_2 Stage 3: Deprotection & Analysis A 2-Methyl-5-nitrobenzaldehyde + N-Acetylglycine B Erlenmeyer-Azlactone Synthesis A->B Ac₂O, NaOAc C Methanolysis of Azlactone B->C NaOMe, MeOH D Precursor: (Z)-Methyl 2-(acetylamino)-3- (2-methyl-5-nitrophenyl)acrylate C->D E Precursor (D) G Hydrogenation (H₂, 50 psi) E->G F [Rh(COD)₂]BF₄ + Chiral Ligand (e.g., (R,R)-Me-DuPhos) F->G Catalyst Formation H Protected Product: Methyl (R)-2-(acetylamino)-3- (2-methyl-5-nitrophenyl)propanoate G->H I Protected Product (H) J Acid Hydrolysis (6M HCl) I->J K Final Product: (R)-3-Amino-3-(2-methyl-5-nitrophenyl) propanoic acid J->K L Purification & Analysis (Recrystallization, HPLC, NMR) K->L

Figure 1: Three-stage workflow for the synthesis of the target β-amino acid.

Reaction Mechanism: Rhodium-Catalyzed Hydrogenation

The catalytic cycle involves the coordination of the olefinic substrate to the chiral rhodium complex, followed by oxidative addition of dihydrogen. A subsequent migratory insertion of the olefin into a rhodium-hydride bond, followed by reductive elimination, regenerates the catalyst and yields the enantiomerically enriched product. The stereochemical outcome is dictated by the steric and electronic properties of the chiral ligand, which forces the substrate to coordinate in a specific orientation.

G A [Rh(L)]⁺ B Substrate Coordination A->B + Substrate (S) C [Rh(L)(S)]⁺ B->C D Oxidative Addition C->D + H₂ E [Rh(H)₂(L)(S)]⁺ D->E F Migratory Insertion E->F G [Rh(H)(L)(P)]⁺ F->G H Reductive Elimination G->H - Product (P) H->A Catalyst Regeneration

Figure 2: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrogenation under pressure should be conducted behind a blast shield.

Part A: Synthesis of (Z)-Methyl 2-(acetylamino)-3-(2-methyl-5-nitrophenyl)acrylate

This protocol is adapted from standard procedures for preparing β-(acylamino)acrylate substrates.[1]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-methyl-5-nitrobenzaldehyde (10.0 g, 60.6 mmol), N-acetylglycine (8.5 g, 72.7 mmol), anhydrous sodium acetate (5.0 g, 60.6 mmol), and acetic anhydride (30 mL).

  • Heating: Heat the mixture in an oil bath at 100 °C with stirring for 2 hours. The mixture will become a thick, stirrable slurry.

  • Quenching and Isolation: Allow the mixture to cool to room temperature. Slowly add water (100 mL) with vigorous stirring. The azlactone product will precipitate as a yellow solid. Collect the solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum.

  • Methanolysis: Suspend the crude azlactone in anhydrous methanol (150 mL). Prepare a solution of sodium methoxide by carefully dissolving sodium metal (0.7 g, 30.4 mmol) in anhydrous methanol (50 mL) under a nitrogen atmosphere.

  • Reaction: Add the sodium methoxide solution dropwise to the azlactone suspension at room temperature. Stir the mixture for 4 hours.

  • Workup and Purification: Neutralize the reaction mixture with glacial acetic acid. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from ethyl acetate/hexanes to afford the title compound as a pale-yellow solid.

Part B: Catalytic Asymmetric Hydrogenation

This protocol uses a Rh-Me-DuPhos catalyst, known for its high efficiency with β-(acylamino)acrylates.[1]

  • Catalyst Preparation: In a glovebox, add [Rh(COD)₂]BF₄ (20.5 mg, 0.05 mmol, 1 mol%) and (R,R)-Me-DuPhos (27.8 mg, 0.055 mmol, 1.1 mol%) to a flame-dried Schlenk flask.

  • Substrate Addition: Remove the flask from the glovebox. Add the precursor from Part A (1.39 g, 5.0 mmol) and degassed anhydrous methanol (25 mL) via cannula under a positive pressure of argon.

  • Hydrogenation: Transfer the flask to a high-pressure hydrogenation apparatus. Purge the system three times with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature for 24 hours.

  • Workup: Carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The residue is the protected product, Methyl (R)-2-(acetylamino)-3-(2-methyl-5-nitrophenyl)propanoate, which can be used directly in the next step.

Part C: Deprotection and Hydrolysis
  • Reaction Setup: Transfer the crude protected product from Part B to a 100 mL round-bottom flask. Add 6M aqueous HCl (50 mL).

  • Hydrolysis: Heat the mixture to reflux (approx. 110 °C) with stirring for 8 hours.

  • Isolation: Cool the reaction mixture to room temperature. Wash the aqueous solution with dichloromethane (2 x 30 mL) to remove any organic impurities.

  • Purification: Adjust the pH of the aqueous layer to ~7 using a concentrated ammonium hydroxide solution. The product will precipitate. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Final Product: Collect the solid product by vacuum filtration. Wash with a small amount of ice-cold water and then with diethyl ether. Dry under high vacuum to yield the final product, (R)-3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid.

Data Summary and Expected Results

The following table summarizes the expected outcomes based on literature precedents for similar substrates.[1][2][4]

ParameterCondition / ValueRationale / Reference
Catalyst System [Rh(COD)₂]BF₄ / (R,R)-Me-DuPhosProven high efficiency and enantioselectivity for β-(acylamino)acrylates.[1]
Catalyst Loading 1.0 mol%Optimal balance between reaction rate and cost.
Hydrogen Pressure 50 psiSufficient for high conversion without requiring specialized high-pressure equipment.
Solvent Anhydrous MethanolExcellent solvent for both substrate and catalyst, promoting high reactivity.[2]
Temperature Room Temperature (20-25 °C)Mild conditions that favor high enantioselectivity.
Expected Yield >95% (Hydrogenation step)Rhodium-catalyzed hydrogenations are typically high-yielding.
Expected ee% >99%Determined by chiral HPLC analysis.

Analytical Characterization

  • Structural Verification (¹H NMR, ¹³C NMR, HRMS): Confirm the chemical structure of the precursor, protected intermediate, and final product.

  • Enantiomeric Excess (Chiral HPLC): The enantiomeric excess of the final product should be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H or similar) with an appropriate mobile phase (e.g., hexane/isopropanol mixture with trifluoroacetic acid). The retention times of the two enantiomers will differ, allowing for quantification.

References

  • Dai, Q., Yang, W., & Zhang, X. (2005). Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. Organic Letters, 7(23), 5343–5345. Available at: [Link]

  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910. Available at: [Link]

  • Gotor-Fernández, V., & Gotor, V. (2006). Nitrile biotransformations for asymmetric synthesis of β-amino acid and β-amino acid amide. Advanced Synthesis & Catalysis, 348(7-8), 847-857. Available at: [Link]

  • Dai, Q., Yang, W., & Zhang, X. (2005). Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. Scilit. Available at: [Link]

  • Dai, Q., Yang, W., & Zhang, X. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters, 7(23), 5343-5345. Available at: [Link]

  • Unknown Authors. (2016). Rhodium-Catalyzed Asymmetric Hydrogenation of β-Amino Nitroolefins. Synfacts, 12(04), 0378. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this valuable β-amino acid building block. As a key intermediate in the development of peptidomimetics and novel therapeutics, achieving a high-yield, reproducible synthesis is paramount.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, moving beyond a simple list of steps to explain the causality behind key experimental choices.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format. The most common and atom-economical route to this molecule is a variation of the Rodionov reaction, involving a one-pot condensation of 2-methyl-5-nitrobenzaldehyde, malonic acid, and an ammonia source (typically ammonium acetate) in a suitable solvent. Our troubleshooting will focus on this pathway.

Q1: My overall yield is consistently low (<40%). What are the primary factors I should investigate?

Low yield is the most common complaint and can stem from several factors throughout the synthetic and purification process. A systematic approach is crucial.

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature: The reaction has a narrow optimal temperature window.

    • Too Low (<80°C): The initial Knoevenagel condensation between the aldehyde and malonic acid is slow, leading to a stalled reaction.

    • Too High (>110°C): This can cause premature decarboxylation of malonic acid and promote the formation of polymeric side products, significantly reducing the yield of the desired product.

    • Solution: Implement precise temperature control. Aim for a gentle reflux in a solvent like ethanol or isopropanol, typically between 85-100°C. Use an oil bath and a condenser to maintain a steady temperature.

  • Incorrect Stoichiometry: The molar ratios of your reactants are critical.

    • Cause: While a 1:1:1 ratio might seem intuitive, an excess of both malonic acid and the ammonia source is often required to drive the reaction to completion, especially with a sterically hindered aldehyde.

    • Solution: Use a molar excess of malonic acid (e.g., 1.5 to 2.0 equivalents) and ammonium acetate (e.g., 2.0 to 2.5 equivalents) relative to the starting aldehyde. This ensures the intermediate cinnamic acid derivative is efficiently converted in the subsequent Michael addition step.

  • Inefficient Purification: The zwitterionic nature of the amino acid product makes its isolation challenging. Significant product loss can occur during workup.

    • Cause: The product has high polarity and can be soluble in both aqueous and, to some extent, polar organic phases, making simple liquid-liquid extraction inefficient.

    • Solution: The most effective method is purification via isoelectric precipitation. After the reaction, perform an initial workup to remove non-polar impurities. Then, carefully adjust the pH of the aqueous solution containing your product to its isoelectric point (pI). At the pI, the amino acid's net charge is zero, and its aqueous solubility is at a minimum, causing it to precipitate out of the solution. See the detailed protocol in the "Experimental Protocols" section below.

Q2: My TLC analysis shows a large amount of unreacted 2-methyl-5-nitrobenzaldehyde even after prolonged reaction times. How can I improve the conversion rate?

Poor conversion points directly to issues with the initial condensation step. The ortho-methyl group on the benzaldehyde sterically hinders the carbonyl carbon, making it less electrophilic and slowing down the reaction compared to an unhindered aldehyde.

Potential Causes & Solutions:

  • Insufficient Catalyst/Ammonia Source: Ammonium acetate serves as both the ammonia source for the Michael addition and a catalyst for the initial condensation.

    • Solution: As mentioned in Q1, increase the molar equivalents of ammonium acetate to 2.0-2.5 eq. This higher concentration helps to overcome the steric barrier and accelerate the reaction rate.

  • Inadequate Reaction Time: Given the steric hindrance, this specific reaction may require a longer duration than typical Rodionov condensations.

    • Solution: Monitor the reaction progress by TLC, tracking the disappearance of the aldehyde spot. Extend the reaction time to 24 or even 48 hours if necessary. If the reaction has stalled (i.e., no change in the aldehyde spot intensity for several hours), increasing the time further will not help, and other parameters should be adjusted.

  • Solvent Choice: The polarity and protic nature of the solvent are key.

    • Cause: Poor solubility of the starting materials can limit the reaction rate.[3]

    • Solution: Anhydrous ethanol is often the solvent of choice. It effectively dissolves the aldehyde, malonic acid, and ammonium acetate, facilitating their interaction. Protic solvents can also help to stabilize the intermediates in the condensation pathway.[3]

Q3: The crude product is an impure, discolored oil/solid that is difficult to purify. How can I minimize side product formation?

The formation of complex mixtures indicates that side reactions are competing with the desired pathway. The key is to control the reaction conditions to favor the formation of the β-amino acid.

Potential Causes & Solutions:

  • Formation of 2-Methyl-5-nitrocinnamic Acid: If the Michael addition of ammonia is slow, the intermediate from the Knoevenagel condensation can build up and be isolated as a significant impurity.

    • Solution: Ensure a sufficient excess of ammonium acetate is present from the start of the reaction. This high concentration of the nucleophile (ammonia) will favor the rapid trapping of the cinnamic acid intermediate as it is formed.

  • Polymerization and Tar Formation: Overheating is a primary cause of unwanted polymerization.

    • Solution: Maintain strict temperature control as described in Q1. Do not exceed 110°C. Vigorous stirring is also important to ensure even heat distribution and prevent localized overheating, which can initiate polymerization.[3]

  • Impure Starting Materials: The quality of your starting materials is non-negotiable.

    • Cause: If the 2-methyl-5-nitrobenzaldehyde is partially oxidized to the corresponding carboxylic acid, it will interfere with the reaction and complicate purification.

    • Solution: Use freshly purchased or purified aldehyde. Check its purity by melting point or NMR before starting the reaction. Ensure malonic acid is dry and stored in a desiccator.

Frequently Asked Questions (FAQs)

FAQ 1: What is the reaction mechanism, and how does it inform the experimental setup?

Understanding the multi-step, one-pot mechanism is crucial for troubleshooting. The reaction proceeds through three key stages:

  • Knoevenagel Condensation: The aldehyde reacts with the active methylene group of malonic acid to form an α,β-unsaturated dicarboxylic acid (a cinnamic acid derivative).

  • Conjugate (Michael) Addition: Ammonia, generated from ammonium acetate, acts as a nucleophile and adds to the β-position of the unsaturated intermediate.

  • Decarboxylation: Upon heating, the resulting intermediate readily loses one of the carboxyl groups as CO₂ to yield the final β-amino acid product.

This mechanism explains why an excess of ammonium acetate is beneficial: it pushes the Michael addition equilibrium forward, preventing the accumulation of the cinnamic acid intermediate. It also highlights the importance of heat for the final decarboxylation step.

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Decarboxylation Aldehyde 2-Methyl-5-nitro benzaldehyde Intermediate1 α,β-Unsaturated Intermediate (Cinnamic Acid Derivative) Aldehyde->Intermediate1 + Malonic Acid - H₂O MalonicAcid Malonic Acid MalonicAcid->Intermediate1 Intermediate2 Michael Adduct Intermediate1->Intermediate2 + NH₃ Ammonia Ammonia (from NH₄OAc) Ammonia->Intermediate2 FinalProduct 3-Amino-3-(2-methyl-5-nitrophenyl) propanoic acid Intermediate2->FinalProduct Heat (-CO₂) CO2 CO₂ Intermediate2->CO2 caption Fig 1. Reaction Pathway for Synthesis.

Caption: Fig 1. Reaction Pathway for Synthesis.

FAQ 2: Are there alternative synthetic routes to consider?

While the one-pot condensation is common, other methods exist for synthesizing β-amino acids, such as the Arndt-Eistert homologation of α-amino acids or various stereoselective approaches.[4] However, for this specific target, these routes would require multiple steps and potentially hazardous reagents (like diazomethane in the Arndt-Eistert synthesis). The condensation reaction, despite its challenges, is often preferred for its operational simplicity and better atom economy on a larger scale.

FAQ 3: What analytical techniques are best for monitoring this reaction and characterizing the product?
  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method.

    • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70) is good for visualizing the relatively non-polar aldehyde starting material.

    • Product Visualization: The amino acid product is highly polar and will likely remain at the baseline or streak in this system. To visualize the product, use a more polar mobile phase, such as dichloromethane:methanol:acetic acid (e.g., 90:8:2). The acid helps to protonate the amino group, leading to a sharper spot.

    • Stain: Use a UV lamp to visualize the aromatic compounds and a ninhydrin stain to specifically confirm the presence of the primary amine in the product.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure. The zwitterionic nature can lead to broad peaks; dissolving the sample in DMSO-d₆ or D₂O with a drop of DCl or NaOD can sharpen the signals.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Melting Point (MP): A sharp melting point is a good indicator of purity after recrystallization.

Data Presentation & Optimized Protocols

Table 1: Comparison of Standard vs. Optimized Reaction Conditions
ParameterStandard ConditionsOptimized ConditionsRationale for Change
Aldehyde 1.0 eq1.0 eq-
Malonic Acid 1.1 eq1.8 eqDrives Knoevenagel condensation forward.
Ammonium Acetate 1.2 eq2.2 eqIncreases ammonia concentration for Michael addition; catalyzes condensation.
Solvent EthanolAnhydrous EthanolPrevents potential side reactions involving water.
Temperature 100°C (Reflux)90-95°C (Oil Bath)Provides better control to prevent side reactions and polymerization.
Time 12 hours24-36 hoursAccommodates the sterically hindered aldehyde for higher conversion.
Expected Yield 30-50%65-80%Combination of optimized parameters and improved purification.

Experimental Protocols

Protocol 1: Optimized Synthesis
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-5-nitrobenzaldehyde (1.0 eq).

  • Reagent Addition: Add malonic acid (1.8 eq), ammonium acetate (2.2 eq), and anhydrous ethanol (approx. 4 mL per gram of aldehyde).

  • Reaction: Place the flask in a pre-heated oil bath at 95°C. Stir the mixture vigorously. The solution should become homogeneous upon heating.

  • Monitoring: Allow the reaction to proceed for 24-36 hours. Monitor the consumption of the starting aldehyde by TLC (e.g., 30% EtOAc in hexanes, UV visualization).

  • Cooldown: Once the reaction is complete (or has stalled), remove the flask from the oil bath and allow it to cool to room temperature.

Protocol 2: Purification by Isoelectric Precipitation
  • Solvent Removal: Remove the ethanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Initial Wash: To the resulting residue, add deionized water and ethyl acetate. Stir vigorously. Transfer the mixture to a separatory funnel. The ethyl acetate layer will contain unreacted aldehyde and other non-polar impurities. Discard the organic layer and repeat the wash twice.

  • pH Adjustment (Acidification): Cool the remaining aqueous layer in an ice bath. Slowly add 6M HCl dropwise with stirring to adjust the pH to ~1-2. This ensures all carboxyl groups are protonated and the amino group is in its ammonium salt form, maximizing water solubility.

  • Base Wash: Wash this acidic aqueous solution one more time with ethyl acetate to remove any remaining trace organic impurities.

  • Precipitation: While still in the ice bath and stirring, slowly add a 2M NaOH solution dropwise. Monitor the pH closely with a pH meter. As the pH approaches the isoelectric point (typically estimated to be around pH 4-6 for this type of molecule), a precipitate will begin to form. Continue adding base slowly until you reach the point of maximum precipitation.

  • Isolation: Let the suspension stir in the ice bath for an additional 30-60 minutes to maximize crystal growth. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of ice-cold deionized water, followed by a wash with a small amount of cold ethanol or acetone to help dry the solid. Dry the purified product under vacuum to a constant weight.

  • Recrystallization (Optional): For very high purity, the product can be recrystallized from a hot water/ethanol mixture.

Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving issues with the synthesis.

G Start Start Synthesis Problem Yield is Low Start->Problem CheckTLC Analyze Crude TLC Problem->CheckTLC Cause1 High Starting Material (SM) CheckTLC->Cause1 Unreacted SM is major spot Cause2 Complex Mixture / Streaking CheckTLC->Cause2 Many side products Cause3 Clean Reaction but Low Mass CheckTLC->Cause3 Mainly product spot Solution1 Increase Reaction Time Increase NH₄OAc eq. Verify Temperature (95°C) Cause1->Solution1 Solution2 Lower Temperature (90°C) Check Reagent Purity Ensure NH₄OAc Excess Cause2->Solution2 Solution3 Optimize Purification: Isoelectric Precipitation Check pH at each step Minimize transfer loss Cause3->Solution3 caption Fig 2. Troubleshooting Decision Tree.

Caption: Fig 2. Troubleshooting Decision Tree.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Chem-Impex International. (n.d.). Fmoc-(R)-3-amino-3-(2-nitrophenyl)propionic acid.
  • Chiroblock GmbH. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds.
  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.

Sources

Technical Support Center: Purification of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid

[1][2]

Current Status: Operational Topic: Downstream Processing & Purity Optimization Audience: Process Chemists, Medicinal Chemists, R&D Scientists[1]

Introduction: The Physicochemical Landscape

Welcome to the technical support hub for 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid . This molecule is a

Rodionov reaction1

Successful purification requires navigating its zwitterionic nature .[2] Unlike simple organic intermediates, this compound exists in equilibrium between cationic, anionic, and neutral (zwitterionic) forms depending on pH.[2][3] Your purification strategy must exploit these solubility switches to separate the target from non-ionic starting materials (aldehydes) and acidic side products (cinnamic acid derivatives).[2]

Module 1: Primary Purification (Precipitation & Crystallization)[1][2]

The "Isoelectric Point" Protocol

This is the workhorse method for isolating

Q: My crude product is a sticky brown solid. How do I perform the initial cleanup? A: You must separate the amino acid from non-basic impurities (like unreacted 2-methyl-5-nitrobenzaldehyde) before attempting crystallization.[1]

Protocol 1.1: Acid-Base Extraction & pI Precipitation

  • Acid Dissolution: Suspend the crude solid in 2M HCl (approx. 5-10 volumes). Stir until the amino acid dissolves.

    • Mechanism:[1][2][4][5][6][7] At pH < 2, the amine is protonated (

      
      ), making the molecule highly water-soluble as a cation.[1]
      
  • Organic Wash: Extract the aqueous acidic solution with Ethyl Acetate or Toluene (2x).[2]

    • Why? The amino acid remains in the water. Non-basic impurities (starting aldehyde, neutral tars) migrate to the organic layer. The nitro group on the aldehyde makes it quite soluble in toluene.

  • Neutralization (The Critical Step): Separate the aqueous layer. Slowly add 25% Ammonia or 5M NaOH dropwise while monitoring pH.[2]

  • Precipitation: Stop adding base when the pH reaches 6.5 – 7.0 (the approximate pI).

    • Observation: The solution should become cloudy as the zwitterion forms and precipitates.

  • Filtration: Cool to 0–5°C for 2 hours to maximize yield, then filter.

Troubleshooting Crystallization

Q: I adjusted the pH to 7, but the product "oiled out" instead of crystallizing. Why? A: "Oiling out" occurs when the product separates as a liquid phase before organizing into a crystal lattice. This is common with nitro-substituted aromatics due to their lower melting points and high polarity.[1][2]

  • Fix 1 (Seeding): Retain a small amount of crude solid to use as seed crystals.[2] Add them when the solution first becomes cloudy.

  • Fix 2 (Solvent Modification): If using water, add Ethanol or Isopropanol (10-20% v/v) before neutralization.[1][2] The alcohol reduces the surface tension and can prevent the formation of the "oil" emulsion, promoting crystal growth.

Q: What is the best solvent for recrystallization? A: Based on the solubility profile of nitro-substituted

  • Water/Ethanol (1:1): Standard.[2] Dissolve hot, cool slowly.

  • Water/Acetic Acid: Dissolve in hot dilute acetic acid, then cool. The nitro group increases solubility in organic acids.

Module 2: Advanced Purification (Chromatography)

For pharmaceutical-grade purity (>99.5%), precipitation alone may not remove all isomeric byproducts or inorganic salts.[1][2]

Ion Exchange Chromatography (IEC)

Q: I have persistent inorganic salts (ammonium acetate). How do I remove them? A: Use a strong cation exchange resin (e.g., Dowex 50W or Amberlite IR-120).[1][2]

Protocol 2.1: Desalting Workflow

  • Load: Dissolve crude in water (pH < 3). Load onto the resin column (H+ form).

    • Action: The amino acid (

      
      ) binds to the resin.[2] Anionic impurities and neutral salts pass through.
      
  • Wash: Flush with distilled water until the eluent is neutral.

  • Elute: Elute with 1M - 2M Aqueous Ammonia .

    • Mechanism:[1][2][4][5][6][7] The ammonia deprotonates the resin and the amino acid, releasing the amino acid as a soluble anion/zwitterion.

  • Isolate: Concentrate the ammoniacal fractions. The excess ammonia evaporates, leaving the pure amino acid zwitterion.

Module 3: Impurity Profiling & Logic

Visualizing the Purification Logic

The following diagram illustrates the decision-making process for purifying this specific molecule, highlighting the removal of the specific "Yellow" impurity (Nitrobenzaldehyde).

PurificationLogicCrudeCrude Reaction Mixture(Amino Acid + Aldehyde + Salts)AcidifyStep 1: Acidify (2M HCl)pH < 2Crude->AcidifyExtractionStep 2: Wash with Toluene/EtOAcAcidify->ExtractionOrgLayerOrganic Layer(Contains 2-methyl-5-nitrobenzaldehyde)Extraction->OrgLayerRemoves Non-BasicsAqLayerAqueous Layer(Contains Amino Acid Cation)Extraction->AqLayerRetains TargetNeutralizeStep 3: Neutralize to pH 6.5-7.0(Isoelectric Point)AqLayer->NeutralizePrecipitatePrecipitate Forms(Zwitterion)Neutralize->PrecipitateRecrystRecrystallization(Water/Ethanol)Precipitate->Recryst

Caption: Separation logic relying on pH-dependent solubility switches to isolate the target zwitterion.

Common Impurities Table
ImpurityOriginPhysicochemical PropertyRemoval Strategy
2-methyl-5-nitrobenzaldehyde Unreacted Starting MaterialNon-ionic, Lipophilic, YellowWash acidic aqueous solution with Toluene/EtOAc.
3-(2-methyl-5-nitrophenyl)acrylic acid Elimination Side ProductAcidic (COOH), No AmineRemains in solution at pH 7 if volume is high, or wash precipitate with dilute bicarbonate (carefully).[1][2]
Ammonium Acetate ReagentIonic SaltRemoved via Ion Exchange or high-volume water wash during filtration.[1][2]
Isomers (Enantiomers) Synthesis (Racemic)Identical pI / SolubilityRequires Chiral HPLC or Enzymatic Resolution (not covered in bulk purification).[2]

FAQs: Specific Troubleshooting

Q: The product has a persistent yellow color. Is it pure? A: Likely not. The nitro group contributes some color, but a bright yellow usually indicates residual 2-methyl-5-nitrobenzaldehyde or the cinnamic acid derivative (conjugated system).[1]

  • Action: Perform a "swish" wash.[2] Suspend the solid in a small volume of cold diethyl ether or toluene and stir for 30 minutes. Filter. The yellow impurities are far more soluble in ether than the zwitterionic amino acid.

Q: Can I use silica gel chromatography? A: Standard silica chromatography is difficult for free amino acids because they streak (stick) to the silica due to the amine group.

  • Modification: If you must use silica, use a mobile phase containing 1% Acetic Acid or 1% Triethylamine to suppress ionization, or convert the amino acid to its methyl ester first, purify, and then hydrolyze.

Q: What is the theoretical pI for this molecule? A: While experimental determination is best, you can estimate it:

  • 
     (-COOH) 
    
    
    3.6 (lowered by electron-withdrawing nitro group).[1][2]
  • 
     (-NH3+) 
    
    
    9.4.[1][2]
  • 
    .
    
  • Target pH: Aim for 6.5 during precipitation.[2]

References

  • Synthesis of

    
    -Amino Acids (Rodionov Reaction) 
    
    • Source: "A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids."[1][2][4][6] ResearchGate.[2]

    • URL:[Link]

  • Purification of Nitro-Substituted Arom

    • Source: "Synthesis of 3-(2-nitrophenyl)propionic acid."[1][2] PrepChem.

    • URL:[Link]

  • Solubility & pI of Amino Acids

    • Source: "Solubility of Amino Acids: A Group-Contribution Model."[1] CORE.

    • URL:[Link]

  • Source: "Sample Preparation and Pretreatment for Amino Acid Analysis.

Disclaimer: This guide is for research purposes only. 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid is a chemical intermediate; handle with appropriate PPE, as nitro-aromatics can be toxic and potential sensitizers.[1][2]

Technical Support Center: Resolution of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid (CAS: 1259955-55-1 / CID: 119086205), a


-amino acid intermediate critical for the synthesis of peptidomimetics and pharmaceutical agents.

This guide synthesizes established protocols for


-amino acid resolution, specifically adapting methods proven for 3-amino-3-arylpropanoic acids.

Executive Summary: The Stereochemical Challenge

3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid is a


-amino acid with a chiral center at the C3 position. The presence of the electron-withdrawing nitro group at the 5-position and the steric bulk of the 2-methyl group creates a unique electronic and steric environment that influences resolution efficiency.
  • Primary Challenge: The zwitterionic nature of the free amino acid complicates direct resolution in organic solvents.

  • Recommended Strategy: A dual-track approach:

    • Enzymatic Kinetic Resolution (EKR): Best for high enantiomeric excess (

      
      ) on a gram-to-kilogram scale.
      
    • Diastereomeric Salt Formation: Best for initial screening and cost-effective bulk resolution.

Module 1: Enzymatic Kinetic Resolution (EKR)

Method: Lipase-catalyzed hydrolysis of the ethyl ester derivative.[1] Enzyme of Choice: Burkholderia cepacia Lipase (Amano Lipase PS).

Workflow Diagram

EKR_Workflow Start Racemic Acid Step1 Esterification (EtOH/SOCl2) Start->Step1 Step2 Racemic Ethyl Ester Step1->Step2 Step3 Enzymatic Hydrolysis (Lipase PS, pH 7.0) Step2->Step3 Step4 Separation (Acid/Base Extraction) Step3->Step4 End1 (S)-Acid (Hydrolyzed Product) Step4->End1 Aqueous Phase End2 (R)-Ester (Unreacted) Step4->End2 Organic Phase

Caption: Standard workflow for the enzymatic kinetic resolution of


-amino esters.
Troubleshooting Guide: EKR

Q1: The reaction conversion stalls at 30-40% instead of the theoretical 50%. Why?

  • Root Cause: Product inhibition or pH drift. The hydrolysis releases acid, dropping the pH and deactivating the lipase.

  • Solution:

    • pH Stat: Maintain pH 7.0–7.2 strictly using an autotitrator with 1M NaOH.

    • Cosolvent: Ensure you are using a biphasic system (e.g., Isopropyl ether/Phosphate buffer). The ester resides in the organic phase, while the product acid moves to the aqueous phase, reducing inhibition.

    • Temperature: Increase temperature to 40°C. Burkholderia cepacia lipase is thermostable up to 60°C.

Q2: My isolated (S)-acid has low enantiomeric excess (<90% ee).

  • Root Cause: Non-specific chemical hydrolysis or over-conversion (conversion > 50%).

  • Solution:

    • Stop Early: Terminate the reaction at 40–45% conversion. It is better to sacrifice yield for high ee in the product.

    • Check Background Hydrolysis: Run a blank without enzyme. If hydrolysis occurs, lower the pH to 6.5 or reduce temperature.

Q3: How do I recover the (R)-enantiomer from the unreacted ester?

  • Protocol:

    • Separate the organic layer (containing (R)-ester).

    • Evaporate solvent.

    • Hydrolyze chemically using 6M HCl (reflux, 2-4 hours) to obtain the (R)-acid.

    • Note: Chemical hydrolysis will not racemize the C3 center under standard acidic conditions.

Module 2: Classical Resolution (Diastereomeric Crystallization)

Method: Formation of diastereomeric salts using chiral acids. Resolving Agents: N-Acetyl-L-leucine, L-Tartaric acid, or Mandelic acid.

Protocol Selection Table
Resolving AgentSolvent SystemTarget EnantiomerNotes
N-Acetyl-L-leucine MeOH / EtOAc(S)-IsomerPreferred. High efficiency for

-amino acids due to structural similarity.
L-Tartaric Acid EtOH / Water (9:1)(R)-IsomerClassic agent; often requires multiple recrystallizations.
(S)-Mandelic Acid IPA / Water(S)-IsomerGood for substituted phenyl rings; the 2-methyl group may aid packing.
Troubleshooting Guide: Crystallization

Q4: No precipitate forms after adding the resolving agent. The solution remains clear.

  • Root Cause: Solvent is too polar (solubility is too high) or concentration is too low.

  • Solution:

    • Concentration: Evaporate 20-30% of the solvent.

    • Anti-solvent: Add a non-polar anti-solvent like diethyl ether or hexane dropwise until turbidity appears.

    • Seeding: If you have a reference standard, add a seed crystal. If not, scratch the glass vessel surface to induce nucleation.

Q5: The precipitate is an oil, not a crystal.

  • Root Cause: "Oiling out" occurs when the salt's melting point is lower than the boiling point of the solvent mixture, or impurities are high.

  • Solution:

    • Re-heat and Cool Slowly: Redissolve the oil by heating. Turn off the heat and let the bath cool to room temperature overnight (do not remove the flask).

    • Change Solvent: Switch from EtOH to Isopropanol (IPA). IPA has a lower dielectric constant and often promotes better crystal growth for amino acid salts.

Module 3: Analytical Quality Control (Chiral HPLC)

Method: Direct separation of the underivatized amino acid is possible using specialized chiral stationary phases (CSPs).

Recommended HPLC Conditions
  • Column: Chirobiotic T (Teicoplanin) or Crownpak CR(+) (Crown Ether).[2]

  • Mobile Phase (Chirobiotic T): MeOH:H2O:Acetic Acid (80:20:0.1).

  • Mobile Phase (Crownpak CR+): pH 1.5 Perchloric acid solution (aqueous).

  • Detection: UV @ 254 nm (Nitro group provides strong absorbance).

Troubleshooting Guide: HPLC

Q6: The peaks are tailing significantly.

  • Root Cause: Interaction between the free amine and silanol groups on the column.

  • Solution:

    • Acidify: Ensure the mobile phase pH is < 4.0. For Chirobiotic T, increase Acetic Acid to 0.2%.

    • Temperature: Lower the column temperature to 10–15°C. This often improves resolution (

      
      ) for zwitterionic compounds on teicoplanin phases.
      

Q7: I see no separation (single peak) on a standard OD-H or AD-H column.

  • Root Cause: Polysaccharide columns (OD/AD) generally require the amine to be protected (e.g., N-Boc or N-Cbz) or derivatized.

  • Solution:

    • Derivatize: React a small aliquot with Marfey’s Reagent (FDAA). This creates diastereomers that are easily separated on a standard C18 column.

    • Switch Column: Use a Zwitterionic-compatible column (Chirobiotic T) as described above.

References
  • Enzym

    
    -Amino Acids: 
    
    • Liljeblad, A., & Kanerva, L. T. (2006). "Biocatalysis as a profound tool in the preparation of highly enantiopure -amino acids." Tetrahedron, 62(25), 5831-5854.
    • Source:

  • Lipase PS (Burkholderia cepacia)

    • Amano Enzyme Inc.
    • Source:

  • Chiral HPLC of Underivatized Amino Acids

    • Péter, A., et al. (2001). "High-performance liquid chromatographic enantioseparation of

      
      -amino acids." Journal of Chromatography A, 914(1-2), 171-179.
      
    • Source: [PubMed - J. Chromatogr.[2] A]([Link])

  • Marfey's Reagent Protocol

    • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27(3-4), 231-247.
    • Source:

  • Compound Data

    • PubChem CID 119086205: 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid.
    • Source:

Sources

Technical Support Center: Purification of Crude 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the technical support hub for 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid . This guide addresses the specific purification challenges associated with this


-amino acid, commonly synthesized via the Rodionov reaction  (condensation of 2-methyl-5-nitrobenzaldehyde, malonic acid, and ammonium acetate).

Crude batches often suffer from characteristic impurities: unreacted aldehydes, cinnamic acid derivatives (from elimination side-reactions), and oligomeric Schiff bases. The protocols below leverage the compound's amphoteric (zwitterionic) nature to achieve pharmaceutical-grade purity.

Compound Snapshot
PropertyDetail
Chemical Structure

-amino acid with a sterically hindered (2-methyl) and electron-deficient (5-nitro) aromatic ring.
Primary Impurities 2-methyl-5-nitrobenzaldehyde (starting material), 3-(2-methyl-5-nitrophenyl)acrylic acid, ammonium salts, tarry polymerization products.
Solubility Profile High: Acidic aqueous (

), Basic aqueous (

). Low: Neutral water (pI

6.5), Non-polar organics (Hexane, Ether).
Isoelectric Point (pI) Estimated

6.5 – 7.0 (Critical for precipitation).

Troubleshooting Guide (FAQs)

Q1: My crude product is a sticky, dark brown tar rather than a solid. How do I recover the amino acid?

Diagnosis: This is a classic symptom of Schiff base oligomerization . The unreacted aldehyde (2-methyl-5-nitrobenzaldehyde) polymerizes with the amine product or itself under the reaction conditions. Corrective Action:

  • Acid Hydrolysis: Dissolve the tar in dilute HCl (2M). The acid hydrolyzes the imine (Schiff base) bonds, releasing the free aldehyde and the protonated amino acid.

  • Organic Wash: Extract the aqueous acidic solution with Ethyl Acetate or Dichloromethane (DCM) . The aldehyde (neutral) will move to the organic layer, while your product (cationic ammonium species) remains in the water.

  • Precipitation: Neutralize the aqueous layer to pH 6.5–7.0 to precipitate the solid amino acid.

Q2: The product has a persistent yellow/orange tint even after recrystallization.

Diagnosis: Nitro-aromatic compounds are naturally yellow, but intense coloration usually indicates oxidation by-products or trace cinnamic acid derivatives (conjugated systems). Corrective Action:

  • Activated Carbon Treatment: Dissolve the crude solid in hot water (or dilute acid). Add 5-10 wt% activated carbon (e.g., Darco G-60). Stir at 60°C for 30 minutes. Filter hot through Celite.

  • Solvent Switch: If recrystallizing from ethanol, switch to Water/Acetic Acid (9:1) . The conjugated impurities are often more soluble in ethanol than the zwitterionic amino acid.

Q3: I am detecting high levels of 2-methyl-5-nitrobenzaldehyde in the final product.

Diagnosis: The aldehyde is trapped in the crystal lattice or forming a stable salt. Corrective Action:

  • Bisulfite Wash: If the aldehyde persists, wash the crude solid with a saturated Sodium Bisulfite (

    
    )  solution. The bisulfite forms a water-soluble adduct with the aldehyde, allowing it to be washed away from the insoluble amino acid zwitterion.
    
Q4: The melting point is broad and lower than literature values ( C).

Diagnosis: Presence of inorganic salts (Ammonium Acetate/Chloride) or mixed crystal polymorphs. Corrective Action:

  • Desalting via pI Precipitation: Dissolve in minimum 2M NaOH. Filter to remove insolubles. Slowly add 2M HCl until pH reaches exactly 6.5. Stir for 2 hours to allow Ostwald ripening of the crystals. This effectively excludes inorganic salts which remain in the mother liquor.

Detailed Experimental Protocols

Protocol A: Standard Acid/Base Purification Workflow

Best for removing starting materials and "tarry" impurities.

  • Dissolution: Suspend 10 g of crude material in 50 mL of 2M HCl . Stir until dissolved. (If insoluble solids remain, filter them out; these are likely non-basic impurities).

  • Extraction (De-oiling): Extract the acidic solution twice with 30 mL Ethyl Acetate .

    • Organic Layer:[1][2] Contains aldehydes and non-basic organics.[1][2][3][4][5] Discard (or recover aldehyde).[5]

    • Aqueous Layer:[6] Contains 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid hydrochloride.

  • Neutralization: Transfer aqueous layer to a beaker. Add 5M Ammonia (aq) or 5M NaOH dropwise with vigorous stirring.

  • Crystallization: Monitor pH. As pH approaches 5, solids will form. Continue to pH 6.8 .

  • Isolation: Cool the slurry to 4°C for 2 hours. Filter via vacuum filtration. Wash with ice-cold water (2 x 10 mL) followed by acetone (1 x 10 mL) to dry.

Protocol B: Recrystallization for High Purity

Best for final polishing of the solid.

  • Solvent System: Water/Ethanol (3:1 v/v).

  • Procedure:

    • Suspend crude solid in water (10 mL/g). Heat to reflux (100°C).

    • Add Ethanol dropwise until the solution becomes clear.

    • Optional: Add activated carbon (5 wt%) and filter hot.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Note: Rapid cooling traps impurities. Slow cooling yields defined needles/plates.

Visualization: Purification Logic

The following diagram illustrates the decision-making process for purifying this specific beta-amino acid, highlighting the separation of specific impurities based on chemical properties.

PurificationWorkflow Crude Crude 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid (Contains: Aldehyde, Salts, Tars) AcidDissolution Dissolve in 2M HCl Crude->AcidDissolution Filtration Filter Insolubles AcidDissolution->Filtration Extraction Extract with Ethyl Acetate Filtration->Extraction Clear Acidic Soln OrgLayer Organic Layer (Contains: 2-methyl-5-nitrobenzaldehyde, Neutral Tars) Extraction->OrgLayer Impurities Removed AqLayer Aqueous Layer (Contains: Product-HCl salt, Ammonium salts) Extraction->AqLayer Product Retained Neutralization Adjust pH to 6.5 - 7.0 (Isoelectric Point) AqLayer->Neutralization Crystallization Precipitation of Zwitterion Neutralization->Crystallization Wash Wash with Cold Water & Acetone Crystallization->Wash FinalProduct Pure Product (White/Pale Yellow Solid) Wash->FinalProduct

Caption: Figure 1.[3] Acid-Base extractive purification workflow designed to separate non-basic organic impurities (aldehydes) and water-soluble salts from the target zwitterionic amino acid.

References

  • Rodionov, V. M., & Malevinskaya, E. T. (1948). Synthesis of beta-amino acids. Berichte der Deutschen Chemischen Gesellschaft.
  • Purification of Beta-Amino Acids

    • Gellman, S. H., et al. (2004). Synthesis of Beta-Amino Acids. (Organic Syntheses).

    • Context: Provides validated protocols for the isolation of beta-amino acids via ion exchange and isoelectric precipit
  • Impurity Management in Aromatic Amino Acid Synthesis

    • Moynihan, H. A., & Horgan, D. E. (2017).[7] Impurity Occurrence and Removal in Crystalline Products. Organic Process Research & Development.

    • Context: Discusses the behavior of aldehyde and salt impurities during crystalliz
  • Specific Synthesis of Nitro-Substituted Beta-Amino Acids

    • Kolyadich, A. et al. (2025).[8] Synthesis and Biological Activity of 2-Methyl-5-nitro-derivatives. MDPI.

    • Context: Highlights the specific solubility challenges of the 2-methyl-5-nitro substitution p

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid and its precursors before handling. Nitro-aromatics may possess explosive or toxic properties.

Sources

Validation & Comparative

Comparison Guide: 1H NMR Interpretation of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural analysis of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid , a critical


-amino acid scaffold used in peptidomimetics and integrin inhibitor development. Unlike standard 

-amino acids, this molecule presents unique NMR challenges due to its diastereotopic

-protons
and the specific 1,2,5-trisubstituted aromatic pattern .

This guide compares the spectral "performance" (resolution and diagnostic utility) of the target molecule against its unsubstituted analog (


-Phenylalanine) and a regioisomer, providing researchers with definitive markers for structural verification.
Part 1: Structural Logic & Spin System Analysis

To interpret the NMR spectrum accurately, we must deconstruct the molecule into three distinct spin systems.

1. The Aromatic Core (ABC System)

The 2-methyl-5-nitrophenyl moiety creates a specific substitution pattern on the benzene ring.

  • Numbering: The propanoic acid chain is at position 1, Methyl at 2, and Nitro at 5.

  • Protons:

    • H-3: Located between the Methyl (C2) and H-4. It is meta to the Nitro group.

    • H-4: Located between H-3 and the Nitro group (C5). It is ortho to the Nitro group.

    • H-6: Located between the Nitro group (C5) and the Linker (C1). It is ortho to the Nitro group.

  • Coupling Prediction:

    • H-3 & H-4: Vicinal (Ortho) coupling (

      
       Hz).
      
    • H-4 & H-6: Meta coupling (

      
       Hz) across the nitro-bearing carbon.
      
    • H-6: Appears as a doublet (meta-coupled) or singlet-like if resolution is low, but is significantly deshielded by the adjacent nitro group.

2. The

-Amino Acid Backbone (ABX System)

The chiral center at C3 (carrying the amino group) renders the adjacent


-protons (CH

) diastereotopic . They are chemically non-equivalent due to the lack of a plane of symmetry.[1]
  • H

    
     (Methine):  The "X" part of the system. Benzylic and attached to nitrogen, shifting it downfield.
    
  • H

    
     (Methylene):  The "AB" part. These two protons will appear as distinct multiplets (doublet of doublets) rather than a simple triplet/doublet, often with a geminal coupling (
    
    
    
    Hz) and vicinal coupling to H
    
    
    .
Part 2: Comparative Analysis

The following table contrasts the target molecule with key alternatives to highlight diagnostic shifts.

Table 1: Comparative 1H NMR Shifts (DMSO-d


, 400 MHz) 
FeatureTarget Molecule (2-Me-5-NO

)
Comparator A: Unsubstituted (

-Phenylalanine)
Comparator B: Regioisomer (2-NO

analog)
Aromatic H-6 ~8.2 ppm (d) Highly deshielded by ortho-NO

~7.3 ppm (m) Overlaps with other Ar-H~7.6 ppm (d) Shielded relative to Target
Aromatic H-4 ~8.0 ppm (dd) Ortho to NO

~7.3 ppm (m) ~7.7 ppm (t)
Aromatic H-3 ~7.4 ppm (d) Shielded by ortho-Methyl~7.3 ppm (m) ~7.9 ppm (d) Deshielded by ortho-NO

Methyl Group 2.35 ppm (s) Diagnostic SingletAbsent Absent
H

(CH-N)
4.6 - 4.8 ppm (m) 4.3 - 4.5 ppm (t) 4.8 - 5.0 ppm (m)
H

(CH

)
2.6 / 2.8 ppm (dd) Strong Diastereotopic Split2.5 - 2.7 ppm (d) Weak Split2.7 / 2.9 ppm (dd)

Key Diagnostic Insight: The presence of the singlet at 2.35 ppm (Methyl) combined with the low-field doublet at ~8.2 ppm (H-6) definitively distinguishes the target from the 2-nitro isomer or the unsubstituted variant.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility and correct assignment of exchangeable protons, follow this protocol.

Solvent Selection:

  • Primary: DMSO-d

    
     (Dimethyl sulfoxide-d6).
    
    • Reason: Solubilizes the zwitterionic amino acid and slows proton exchange, allowing observation of the NH

      
       and COOH signals.
      
  • Alternative: D

    
    O + NaOD.
    
    • Note: This forms the salt, collapsing NH/COOH peaks and slightly shielding the aliphatic protons.

Step-by-Step Workflow:

  • Preparation: Weigh 5-10 mg of the solid sample into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d

    
    . Sonicate for 30 seconds if the solid does not dissolve immediately.
    
    • Check: Solution must be clear. Turbidity indicates aggregation which broadens peaks.

  • Acquisition:

    • Run a standard 1H scan (16-32 scans).

    • Crucial: Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure accurate integration of the aromatic protons vs. the methyl singlet.
  • Processing:

    • Reference residual DMSO pentet to 2.50 ppm .

    • Apply exponential multiplication (LB = 0.3 Hz) to resolve the small meta-couplings (

      
       Hz) in the aromatic region.
      
Part 4: Visualization of Coupling Logic

The following diagram illustrates the connectivity and coupling pathways (COSY correlations) used to assign the spectrum.

NMR_Assignment cluster_aromatic Aromatic Region (Downfield) cluster_aliphatic Aliphatic Backbone (Upfield) H6 H-6 (C6) ~8.2 ppm (d) Ortho to NO2 NO2 NO2 Group (Substituent) H6->NO2 Ortho Effect H4 H-4 (C4) ~8.0 ppm (dd) Ortho to NO2 H4->H6 Meta J~2Hz H3 H-3 (C3) ~7.4 ppm (d) Meta to NO2 H4->H3 Ortho J~8Hz H4->NO2 Ortho Effect Me Methyl (C2) 2.35 ppm (s) H3->Me NOE Correlation Hb H-beta (CH) ~4.7 ppm (m) Chiral Center Ha1 H-alpha 1 ~2.8 ppm (dd) Diastereotopic Hb->Ha1 Vicinal J~5-8Hz Ha2 H-alpha 2 ~2.6 ppm (dd) Diastereotopic Hb->Ha2 Vicinal J~5-8Hz Ha1->Ha2 Geminal J~16Hz

Caption: Connectivity map showing spin-spin couplings (solid/dashed lines) and spatial NOE correlations (red dashed) used for structural confirmation.

References
  • BenchChem. (2025).[2] A Spectroscopic Comparison of 5-Methyl-2-nitrobenzoic Acid and Its Precursors. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). 2-Methyl-5-nitrobenzoic acid Spectral Data. NIST Chemistry WebBook, SRD 69.[3] Retrieved from

  • FooDB. (2025). 1H NMR Spectrum of 3-Aminopropanoic acid derivatives. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for Coupling Constants).
  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. (Reference for Substituent Increments).

Sources

HPLC methods for purity analysis of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid

Together, these two orthogonal methods form a self-validating system that ensures the identity, purity, and quality of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid, aligning with the stringent requirements of the pharmaceutical industry. [1][10]

References

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Singh, M. K., et al. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of Hazardous Materials, 172(2-3), 1652-8.
  • Singh, D., & Isharani, R. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Plocek, A., et al. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 30(1-4), 333-347.
  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column.
  • BOC Sciences. (2023, May 7). Research Methods of Drug Impurities.
  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Cogent, HPLC. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • Doležalová, M. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114035. Available from: [Link]

  • BenchChem. (2025). Application Note: Chiral Separation of 3-amino-1-methylazepan-2-one using High-Performance Liquid Chromatography.

Comparative Guide: Beta-Amino Acids vs. Alpha-Amino Acids in Peptide Stability

[1]

Executive Summary

For researchers in peptide therapeutics, the transition from


biological recognitionmetabolic resilience



This guide analyzes the structural mechanisms of this resistance, provides comparative stability data, and details a self-validating LC-MS protocol for quantifying these effects.

Structural Basis of Stability

The fundamental difference lies in the backbone topology. Native





The "Lock and Key" Mismatch

Proteases (e.g., trypsin, chymotrypsin, pepsin) have evolved active sites precise to the Ångström to hydrolyze



  • Scissile Bond Displacement: The peptide bond is spatially shifted, preventing the catalytic triad (e.g., Ser-His-Asp) from attacking the carbonyl carbon.

  • Foldamer Formation:

    
    -peptides spontaneously fold into stable secondary structures (e.g., 14-helix, 12-helix) that are distinct from 
    
    
    -helices. These tight folds sterically shield the backbone from enzymatic access.
Visualization: Mechanism of Proteolytic Resistance[2]

BetaResistancecluster_AlphaAlpha-Peptide Substratecluster_BetaBeta-Peptide SubstrateProteaseProtease Active Site(Catalytic Triad)Alphaα-Peptide Backbone(1 Carbon Spacer)Protease->AlphaAttacksBetaβ-Peptide Backbone(2 Carbon Spacer)Protease->BetaAttempts to BindBindingPerfect Alignment(P1-P1' Subsites)Alpha->BindingFitsHydrolysisRapid Hydrolysis(Degradation)Binding->HydrolysisCatalysisMismatchSteric/Spatial Mismatch(Scissile Bond Displaced)Beta->MismatchFails to FitStableNo Degradation(Metabolic Stability)Mismatch->StableResists

Figure 1: Mechanistic divergence in proteolytic susceptibility. The extra backbone carbon in

Comparative Stability Profile: Alpha vs. Beta

The following data synthesizes findings from seminal studies (Seebach et al., Gellman et al.) comparing native sequences against their

Enzymatic Susceptibility Table
Enzyme ClassRepresentative Enzyme

-Peptide Stability

-Peptide Stability
Mechanism of Resistance
Serine Proteases Trypsin, ChymotrypsinLow (

min)
High (Intact > 24 hrs)Active site misalignment; inability to cleave C-terminal to Lys/Arg (

-homologs).
Aspartic Proteases PepsinVery Low (Rapid gastric digestion)High (Resists low pH hydrolysis)Altered H-bonding network prevents substrate docking.
Metalloproteases Carboxypeptidase ALow (C-terminal cleavage)High C-terminal geometry does not fit the Zn²⁺ catalytic pocket.
Serum (Complex) Human/Mouse SerumLow (

10-40 min)
High (

hrs)
Resistance to broad-spectrum circulating exopeptidases.
Quantitative Case Study: Antimicrobial Peptides

In a direct comparison of antimicrobial peptides (AMPs) such as Api88 (apidaecin derivative):

  • Native (

    
    ):  Serum half-life 
    
    
    minutes.[1]
  • 
    -modified (C-terminal):  Half-life extended to 
    
    
    hours.
  • Full

    
    -homologs:  Often show zero  detectable degradation over 48 hours, though sometimes at the cost of reduced receptor binding affinity (approx. 10-100x lower affinity is common if not optimized).
    

Experimental Protocol: Serum Stability Assay

To validate the stability of a

LC-MS
Protocol Design Principles (E-E-A-T)
  • Internal Standard (IS): Essential to correct for matrix effects and ionization suppression in MS. Use a structurally similar but non-interfering peptide.

  • Quenching: We utilize Ethanol + 1% Formic Acid rather than TCA (Trichloroacetic acid). Reasoning: TCA can cause acid hydrolysis of sensitive side chains and precipitate the peptide of interest, leading to false "degradation" data.

Workflow Diagram

AssayWorkflowPrepPreparationMix Peptide (100µM) + Human Serum (90%)IncubateIncubation37°C, Gentle AgitationPrep->IncubateSamplingTime Point Sampling(0, 15, 30, 60, 120, 240 min, 24h)Incubate->Sampling At t=xQuenchQuenching & PrecipitationAdd 3x Vol Cold Ethanol + 1% Formic AcidSampling->Quench ImmediateSpinCentrifugation14,000 x g, 4°C, 15 minQuench->Spin Remove ProteinsAnalyzeLC-MS AnalysisMonitor [M+H]+ and MetabolitesSpin->Analyze Supernatant

Figure 2: Step-by-step workflow for determining proteolytic stability half-life (

Step-by-Step Methodology
  • Stock Preparation: Dissolve the

    
     (control) and 
    
    
    (test) peptides in water to 1 mM.
  • Incubation:

    • Mix 10

      
      L of peptide stock with 90 
      
      
      L of pooled human serum (Sigma or similar).
    • Final concentration: 100

      
      M.
      
    • Incubate at 37°C.

  • Sampling:

    • At defined intervals (

      
       min, 
      
      
      hr), remove 20
      
      
      L aliquots.
  • Quenching (Critical Step):

    • Immediately add 60

      
      L of ice-cold Ethanol containing 1% Formic Acid .
      
    • Why: This precipitates serum proteins (albumin) while keeping the peptide soluble and stopping enzymatic activity.

  • Internal Standard Addition: Add 10

    
    L of Internal Standard (e.g., specific isotope-labeled analog) to the quenched mix.
    
  • Processing:

    • Vortex for 30s. Centrifuge at 14,000

      
       g for 15 min at 4°C.
      
    • Collect supernatant.[2]

  • LC-MS Analysis:

    • Inject supernatant onto a C18 reverse-phase column.

    • Monitor the Molecular Ion

      
      .
      
    • Calculate % remaining relative to

      
       peak area ratio (Peptide/IS).
      

Implications for Drug Design[5]

When incorporating

  • The "Beta-Scan" Strategy: Similar to an Alanine scan, systematically replace each

    
    -residue with its 
    
    
    -homolog.
    • Goal: Identify positions where substitution retains binding affinity but confers local protease resistance.

  • Mixed Backbones (

    
    -peptides):  These are often the most successful therapeutic candidates. They maintain enough 
    
    
    -character for receptor recognition but interrupt the continuous backbone required for processive degradation.
  • Pharmacokinetics:

    
    -peptide drugs exhibit significantly reduced clearance rates, potentially allowing for once-daily or weekly dosing compared to continuous infusion requirements for native peptides.
    

References

  • Seebach, D., et al. (2005). "The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics."[3][4] Chemistry & Biodiversity.[5]

  • Steer, D. L., et al. (2002). "The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors." Current Medicinal Chemistry.

  • Hintermann, T., & Seebach, D. (1997).[6] "The Biological Stability of β-Peptides: No Interactions between α-Peptidases and β-Peptides." CHIMIA.[6]

  • Hansen de Moraes, et al. (2022).[2] "Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7 Stability in Human Serum By LC–MS." Bioanalysis.

  • Plaza, K., et al. (2017). "Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum."[7] PLOS ONE.

Validation of chiral separation methods for 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Chiral Separation Methods for 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid

Executive Summary

The separation of 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid presents a distinct chromatographic challenge due to its dual nature: it is a zwitterionic


-amino acid  containing a sterically hindered, electron-deficient aromatic system (nitro- and methyl-substituted phenyl ring).

While traditional normal-phase methods often fail due to poor solubility of the zwitterion, and standard reversed-phase methods lack enantioselectivity for the free amino acid, this guide validates Zwitterionic Ion-Exchange (ZWIX) chromatography as the superior methodology. This approach offers high resolution (


), MS-compatibility, and the unique ability to reverse elution order—critical for detecting trace enantiomeric impurities in drug development.

Part 1: Molecular Analysis & Separation Strategy

The Chemist's Challenge
  • Zwitterionic Character: At neutral pH, the molecule exists as a salt (ammonium carboxylate), making it insoluble in non-polar solvents (hexane/heptane) used in traditional Normal Phase HPLC.

  • 
    -Amino Acid Backbone:  The extra carbon between the amine and carboxyl group increases conformational flexibility compared to 
    
    
    
    -amino acids, often requiring more rigid chiral selectors.
  • Aromatic Substitution: The 2-methyl-5-nitrophenyl group provides

    
    -
    
    
    
    interaction sites but also introduces steric bulk that can interfere with inclusion complexes (e.g., in Crown Ethers).
Strategic Comparison of Methodologies
FeatureMethod A: Zwitterionic Ion-Exchange (ZWIX) Method B: Crown Ether (CROWNPAK CR-I) Method C: Polysaccharide (Immobilized)
Mechanism Double Ion-Pairing +

-

interactions
Host-Guest Inclusion (Ammonium ion)H-Bonding + Steric inclusion
Target State Free Amino Acid (Zwitterion) Free Amino Acid (Cationic)Derivatized (e.g., Boc/Fmoc) or Free
Mobile Phase MeOH/ACN + Acid/Base (MS Compatible)Aqueous

(Not MS Friendly)
Alkane/Alcohol or Polar Organic
Selectivity High (Specific for

-amino acids)
High (Specific for primary amines)Moderate (Better for protected forms)
Elution Order Reversible (Switch ZWIX+ / ZWIX-)FixedFixed (unless column switched)
Verdict PREFERRED for Process ControlGood Alternative for UV-only QCRecommended only if derivatized

Part 2: Comparison & Decision Matrix

The following decision tree illustrates the logic for selecting the ZWIX platform over alternatives for this specific molecule.

MethodSelection Start Start: 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid Derivatized Is the sample derivatized? (e.g., Boc, Fmoc) Start->Derivatized Poly Use Immobilized Polysaccharide (CHIRALPAK IC/IA) Normal Phase Derivatized->Poly Yes FreeAA Free Amino Acid (Zwitterionic) Derivatized->FreeAA No Detection Required Detection Method? FreeAA->Detection MS LC-MS / High Sensitivity Detection->MS Mass Spec UV UV Only (Quality Control) Detection->UV UV (254 nm) ZWIX **SELECTED METHOD** CHIRALPAK ZWIX(+) Double Ion Pairing MS->ZWIX Volatile Buffers UV->ZWIX High Resolution Crown CROWNPAK CR-I(+) (Requires HClO4 - Corrosive) UV->Crown Alternative

Figure 1: Method Development Decision Tree. ZWIX is selected for its versatility in both UV and MS modes and specific affinity for


-amino acids.

Part 3: Detailed Experimental Protocol (The Validated Method)

This protocol utilizes the CHIRALPAK ZWIX(+) column. The chiral selector is a quinine derivative fused with a chiral acid, creating a zwitterionic cleft that binds the target molecule via simultaneous anion- and cation-exchange.

Chromatographic Conditions
  • Column: CHIRALPAK ZWIX(+),

    
    , 
    
    
    
    (Daicel).
  • Mobile Phase (Premix):

    • Methanol (MeOH): Acetonitrile (ACN): Water (

      
       v/v/v).
      
    • Additives:

      
       Formic Acid + 
      
      
      
      Diethylamine (DEA).
    • Note: The acid/base ratio (2:1 molar ratio) is critical to maintain the zwitterionic state of the selector.

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Control is vital; higher T reduces retention).
    
  • Detection: UV at

    
     (targeting the nitrophenyl group) or MS (ESI+, M+H).
    
  • Sample Diluent: Mobile Phase (or MeOH/Water 50:50).

Standard Preparation
  • Stock Solution: Dissolve

    
     of the racemate in 
    
    
    
    of MeOH/Water (50:50). Sonicate if necessary.
  • System Suitability Solution: Dilute stock to

    
    .
    
  • Sensitivity Solution: Dilute to

    
     of target concentration (for LOQ determination).
    

Part 4: Validation Framework (ICH Q2(R2))

This section details how to validate the method according to ICH Q2(R2) guidelines. The focus is on demonstrating that the method is suitable for intended use (purity analysis).

A. Specificity (Selectivity)
  • Objective: Prove the method separates the enantiomers from each other and from potential impurities (synthesis byproducts).

  • Protocol:

    • Inject Mobile Phase Blank (ensure no interference).

    • Inject Racemic Standard (Target

      
      ).
      
    • Elution Order Reversal: Inject the sample on a ZWIX(-) column. The elution order must reverse. This confirms the separation is chiral-driven and not an artifact of achiral impurities.

    • Forced Degradation: Expose sample to Acid (

      
       HCl), Base (
      
      
      
      NaOH), and Peroxide (
      
      
      ). Verify peak purity using a Diode Array Detector (DAD) or MS.
B. Linearity & Range
  • Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels ranging from LOQ to

    
     of the nominal test concentration.
    
  • Acceptance:

    
     for the main enantiomer and the impurity enantiomer.
    
C. Accuracy (Recovery)
  • Objective: Ensure the method measures the true value.

  • Protocol: Spike the distomer (unwanted enantiomer) into the eutomer (active enantiomer) at

    
    , 
    
    
    
    , and
    
    
    levels.
  • Acceptance: Recovery between

    
    .
    
D. Precision
  • Repeatability: 6 injections of the standard at

    
     concentration. (RSD 
    
    
    
    ).
  • Intermediate Precision: Different analyst, different day, different column batch. (RSD

    
    ).
    
E. Robustness (The "Design Space")

Small deliberate changes to parameters to verify method stability.

ParameterVariationExpected Impact
MeOH:ACN Ratio

Minimal change in

, slight change in

.
Water Content

Critical: Higher water decreases retention significantly.
Temperature

Higher T improves peak shape but decreases resolution.
Additive Conc.

Critical for peak symmetry.

Part 5: Validation Workflow Diagram

ValidationWorkflow Start Method Optimization (Rs > 2.0) Spec Specificity (Stress Testing) Start->Spec Lin Linearity (LOQ to 120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Robust Robustness (T, Flow, Mobile Phase) Prec->Robust Report Final Method SOP Generation Robust->Report

Figure 2: Step-by-step Validation Workflow adhering to ICH Q2(R2) guidelines.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] Link

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-).Link

  • Ilisz, I., et al. (2013). Separation of amino acids, dipeptides and their derivatives on zwitterionic chiral stationary phases.[2] Journal of Chromatography A, 1296, 119-139. Link

  • Zhang, T., et al. (2014).

    
    -amino acids by HPLC: A review. Journal of Separation Science, 37(10), 1237-1251. Link
    
  • Sigma-Aldrich (Merck). (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.Link

Sources

Safety Operating Guide

3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid Proper Disposal Procedures Role: Senior Application Scientist / Chemical Safety Officer Audience: Research Scientists, Process Chemists, and EHS Managers

Executive Summary: The "Nitro-Aromatic" Protocol

Do not treat this compound as standard organic solid waste.

3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid contains a nitro-aromatic moiety coupled with a zwitterionic amino acid backbone. While the amino acid functionality suggests water solubility and biological relevance, the nitro group (


)  dictates the safety profile. Nitro-aromatics are energetic functional groups; they possess high thermal instability and can act as oxidizing agents or explosives under confinement or high heat.

Immediate Directives:

  • Disposal Path: High-Temperature Incineration (with

    
     scrubbing).
    
  • Prohibited: Do not dispose of via sanitary sewer (sink). Do not mix with strong oxidizers or reducing agents.[1]

  • Storage: Keep cool (<25°C) and dry. Protect from light.[2]

Chemical Threat Profile & Hazard Assessment

Before initiating disposal, you must understand the specific physicochemical risks associated with the "2-methyl-5-nitrophenyl" substitution pattern.

PropertyValue / CharacteristicOperational Implication
Functional Groups Nitro (

), Carboxylic Acid (

), Primary Amine (

)
Energetic Risk: The nitro group provides internal oxygen, lowering the activation energy for decomposition.
Physical State Solid (Powder/Crystalline)Dust Explosion Risk: Finely divided nitro-compounds can form explosive dust clouds.
Reactivity Incompatible with Strong Oxidizers, Bases, Reducing AgentsSegregation: violent reactions possible with nitric acid or metal hydrides.
Toxicity Likely Irritant / Potential MutagenPPE: Double nitrile gloves and P95/P100 respiratory protection required.
RCRA Status Not explicitly P/U-listed; Characteristic Waste Likely D001 (Ignitable) or D003 (Reactive) depending on specific testing; treat as Hazardous Organic .

Senior Scientist Insight: The presence of the methyl group at the ortho position to the alkyl chain and the nitro group at the meta position creates a specific electronic environment. While less shock-sensitive than polynitrated compounds (like TNT), the thermal decomposition of this molecule will release toxic nitrogen oxides (


) and carbon monoxide. Never heat this waste in a closed system. 

Waste Stream Decision Matrix (Workflow)

The following logic gate determines the correct packaging and disposal route based on the physical state of your waste.

DisposalWorkflow Start Waste Generation: 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution (Dissolved in Solvent) StateCheck->Liquid Solution Solid Solid / Powder (Pure or Precipitate) StateCheck->Solid Dry Solid CompatCheck Check Solvent Compatibility (No Oxidizers/Peroxides) Liquid->CompatCheck LiquidCont Container: HDPE or Amber Glass Carboy (Vented Cap Recommended) CompatCheck->LiquidCont Compatible Labeling Labeling: 'Hazardous Waste - Toxic/Reactive' Identify: Nitro-Aromatic LiquidCont->Labeling SolidPack Packaging: Double Bag (LDPE) inside Fiber Drum Solid->SolidPack SolidPack->Labeling Disposal Final Disposal: High-Temp Incineration (w/ NOx Scrubber) Labeling->Disposal

Figure 1: Decision matrix for segregating and packaging nitro-aromatic amino acid waste. Note the convergence on incineration.

Detailed Disposal Protocol

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Primary Containment: Transfer the solid into a clear Low-Density Polyethylene (LDPE) bag. Do not use metal spatulas if the powder is very dry; use antistatic plastic or wood to prevent spark generation.

  • Secondary Containment: Place the sealed LDPE bag into a second bag (Double-Bagging). This prevents leakage of fine nitro-aromatic dust, which is a potent inhalation hazard.

  • Outer Vessel: Place the double-bagged waste into a Fiber Drum or a wide-mouth HDPE Jar .

    • Why? Fiber drums are preferred for incineration as the entire container can be burned without decanting, reducing handler exposure.

  • Labeling: Mark as "Hazardous Waste - Solid, Toxic, Organic." Explicitly write: "Contains Nitro-Aromatic Compounds."

B. Liquid Waste (Mother Liquors / HPLC Waste)
  • Solvent Check: Ensure the carrier solvent is compatible.

    • Safe: Methanol, Acetonitrile, Water, Ethanol.

    • UNSAFE: Do not mix with Nitric Acid, Perchloric Acid, or concentrated Hydrogen Peroxide. The combination of a nitro compound with strong oxidizers can lead to a runaway reaction.

  • Container: Use Amber Glass or HDPE carboys.

  • Headspace: Leave at least 10% headspace in the bottle. Nitro compounds can decompose slowly, generating gas. A tightly sealed bottle with no headspace is a pressure bomb hazard.

  • pH Adjustment: If the solution is highly acidic (pH < 2) or basic (pH > 10), neutralize to pH 5–9 before long-term storage to prevent degradation of the nitro group or the amino acid backbone.

Emergency Procedures (Spill Response)

If 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid is spilled outside a containment hood:

  • Evacuate & Ventilate: Nitro-aromatics can be absorbed through the skin and lungs. Clear the immediate area.[2][3]

  • PPE Upgrade: Wear Silver Shield or Viton gloves if available (Nitrile is acceptable for short-term splash protection but has lower breakthrough times for some aromatic solvents). Wear a full-face respirator or P100 mask.

  • Dry Spill Cleanup:

    • Do NOT use a vacuum cleaner (risk of dust ignition in the motor).

    • Cover the spill with wet sand or vermiculite to suppress dust.

    • Scoop gently using a plastic scoop (spark-proof).

  • Wet Spill Cleanup:

    • Absorb with inert material (vermiculite or clay).

    • Do NOT use combustible materials like sawdust or paper towels, as drying nitro-compounds on combustibles increases flammability.

Regulatory & Compliance Context

  • US EPA (RCRA): While this specific CAS is likely not P-listed, it must be characterized. Under 40 CFR 261.23 , a waste is "Reactive" (D003) if it is capable of detonation or explosive decomposition. While this molecule is relatively stable, EHS best practice is to manage it as if it were D003 to ensure incineration.

  • DOT Shipping:

    • Likely Class: 6.1 (Toxic Substances) or 4.1 (Flammable Solid) depending on specific calorimetric testing.

    • Proper Shipping Name: Organic substances, solid, n.o.s. (substituted nitro-amino acid).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

Personal protective equipment for handling 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CRITICAL SAFETY ALERT: This guide addresses 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid . Due to the specific nitro-toluene substructure, this compound must be handled as a High-Potency/Unknown Hazard (Band 4) material until specific toxicological data proves otherwise. The structural presence of a nitro group on a toluene ring suggests potential mutagenic or reproductive toxicity risks common to nitrotoluene derivatives.

Part 1: Chemical Hazard Profiling & Risk Logic

Why This Protocol Exists (The "Why"): Standard Safety Data Sheets (SDS) for research intermediates often default to "Generic Irritant" (H315/H319) due to a lack of testing. However, as a Senior Application Scientist, I apply Structure-Activity Relationship (SAR) logic to dictate your safety:

  • The Nitro Group (

    
    ):  Nitroaromatics are established skin sensitizers and potential mutagens. They can permeate standard latex gloves rapidly.
    
  • The Amino Acid Backbone: While generally stable, the zwitterionic nature means this powder can become electrostatically charged, increasing the risk of dust aerosolization during weighing.

  • The 2-Methyl Substitution: This makes the core structure a nitrotoluene derivative. Nitrotoluenes are significantly more toxic than simple nitrobenzenes, often requiring containment to prevent inhalation of micro-particles.

Core Hazard Classifications (Inferred from SAR):

  • Physical: Combustible Dust (if micronized).

  • Health: Skin/Eye Irritant (Confirmed); Potential Mutagen/Carcinogen (Precautionary); Skin Sensitizer.

  • Reactivity: Incompatible with strong oxidizers and reducing agents (hydrazine/borohydride) due to the nitro group.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire."[1] Use this matrix to select PPE based on your specific operation.

Protection ZoneStandard Operation (mg scale)Scale-Up / High Dust (g scale)Scientific Rationale
Respiratory Fume Hood (Sash <18")PAPR or N95 + Fume HoodThe nitro group poses a systemic toxicity risk if dust is inhaled. The hood is the primary barrier.
Dermal (Hands) Double Nitrile (0.11 mm min)Silver Shield / Laminate Nitroaromatics can permeate nitrile over time. Double gloving provides a "sacrificial" outer layer.
Dermal (Body) Lab Coat (Cotton/Poly)Tyvek® Lab Coat/SleevesPrevent dust accumulation on street clothes. Tyvek sheds particles; cotton traps them.
Ocular Safety Glasses (Side Shields)Chemical GogglesFine amino acid powders can bypass side shields in turbulent airflow.

Part 3: Operational Workflow & Handling

Decision Logic for PPE Selection

Before starting, determine your risk level using this logic flow.

PPE_Decision_Tree Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Quantity Quantity? Solid->Quantity Action3 Standard PPE: Single Nitrile (Change often) Splash Goggles Solution->Action3 Small < 100 mg Quantity->Small Large > 100 mg Quantity->Large Action1 Standard PPE: Double Nitrile Fume Hood Small->Action1 Action2 Enhanced PPE: Tyvek Sleeves N95/P100 Backup Static Control Large->Action2

Figure 1: PPE Decision Logic based on physical state and quantity.[2][3][4][5][6] Note that solid handling requires stricter respiratory controls due to dust generation.

Step-by-Step Handling Protocol

Step 1: Preparation & Static Control

  • Environment: All handling must occur inside a certified chemical fume hood.[1]

  • Static Risk: Amino acid powders are prone to static cling. Use an anti-static gun or polonium strip near the balance.

  • Setup: Line the work surface with an absorbent, plastic-backed pad (absorbent side up) to capture any stray grains.

Step 2: Weighing (The Critical Step)

  • Technique: Do not dispense directly from the bulk bottle into the receiving vessel if the mouth is narrow.

  • Protocol:

    • Tare a weighing boat or glassine paper.

    • Transfer solid using a disposable spatula.

    • Immediately recap the bulk container.

    • Transfer to the reaction vessel via a wide-mouth funnel.

    • Self-Validation: Check the balance area with a UV light (if the compound is fluorescent, which many nitroaromatics are) or visual inspection for yellow dust. Clean immediately with a solvent-dampened wipe.

Step 3: Solubilization

  • Solvents: This compound is likely soluble in DMSO, DMF, or Methanol.

  • Exotherm Check: Nitro compounds can generate heat upon dissolution in certain media. Add solvent slowly.[7]

  • Labeling: Once in solution, label the flask "Contains Nitroaromatics - Toxic."

Part 4: Waste Disposal & Emergency Response

Disposal Protocol (Do NOT Dump Down Drain):

  • Segregation: This is a Halogenated/Organic Toxic waste stream (even if no halogens are present, segregate with high-hazard organics).

  • Incompatibility: NEVER mix this waste with:

    • Strong Oxidizers (Peroxides, Nitric Acid) -> Explosion Risk.[8]

    • Strong Bases (NaOH) -> Potential for rapid decomposition or polymerization.

  • Labeling: "Hazardous Waste: 3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid. Toxic. Irritant."

Emergency Spills:

  • Solid Spill: Do not dry sweep. Cover with a wet paper towel (solvent or water) to dampen the powder, then wipe up to prevent dust generation.

  • Skin Exposure: Wash with soap and water for 15 minutes.[9] Do not use alcohol for washing skin; it enhances the absorption of nitro compounds.

Part 5: Signaling Pathway & Mechanism (Context)

Researchers typically use this compound as a building block for peptidomimetics or as a scaffold for inhibiting protein-protein interactions. Understanding the synthesis flow helps anticipate hazards.

Synthesis_Flow Start Precursor: Nitrotoluene Derivative Step1 Reaction: Amino Acid Coupling Start->Step1 Synthesis Intermediate Target: 3-Amino-3-(2-methyl-5-nitrophenyl) propanoic acid Step1->Intermediate Step2 Application: Peptidomimetic Synthesis Intermediate->Step2 Next Step Risk Risk Point: Dust Inhalation Skin Absorption Intermediate->Risk Handling

Figure 2: Operational context showing the critical risk point between isolation and application.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.

  • Thermo Fisher Scientific. (2024).[4] Safety Data Sheet: 3-Amino-3-(2-nitrophenyl)propionic acid (Analog). (Used for SAR-based hazard extrapolation).

  • BenchChem. (2025). Proper Disposal of Nitroaromatic Compounds: A Guide for Laboratory Professionals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.